Ro 20-1724
Description
Inhibitor of phosphodiesterases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(3-butoxy-4-methoxyphenyl)methyl]imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-4-7-20-14-9-11(5-6-13(14)19-2)8-12-10-16-15(18)17-12/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMUULPVBYQBBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)CC2CNC(=O)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952376 | |
| Record name | 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500386 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
29925-17-5 | |
| Record name | 4-[(3-Butoxy-4-methoxyphenyl)methyl]-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29925-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029925175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Butoxy-4-methoxybenzyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RO-20-1724 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIW6F13QW2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Ro 20-1724
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ro 20-1724 is a potent and selective cell-permeable inhibitor of phosphodiesterase 4 (PDE4), a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling cascade. By preventing the degradation of cAMP, this compound elevates intracellular cAMP levels, thereby modulating a wide array of cellular processes, including inflammation, immune response, and neuronal function. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Mechanism of Action: PDE4 Inhibition
The primary mechanism of action of this compound is the selective inhibition of the PDE4 enzyme family. PDEs are crucial regulators of intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. The PDE4 family is specific for cAMP, and its inhibition leads to an accumulation of this second messenger.[1]
Elevated intracellular cAMP levels result in the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene expression.[2] This signaling pathway is integral to various physiological processes, making PDE4 a significant therapeutic target for a range of disorders, including inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD), as well as neurological conditions.[1]
Signaling Pathway of this compound
The following diagram illustrates the core signaling pathway affected by this compound.
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound against PDE4 has been quantified in various studies. The tables below summarize the key quantitative metrics.
Table 1: Inhibitory Potency of this compound against PDE4
| Parameter | Value | Cell/Enzyme Source | Reference(s) |
| IC₅₀ | 3 µM | Not specified | |
| IC₅₀ | 2.39 µM | TSHR-CNG-HEK293 cells | [2] |
| IC₅₀ | 1.72 µM | TSHR-CNG-HEK293 cells (with TSH stimulation) | [3] |
| IC₅₀ | 1.44 µM | Parental CNG-HEK293 cells (with forskolin) | [3] |
| Kᵢ | 1930 nM (1.93 µM) | Not specified | [4][5] |
| Kᵢ | 3.1 µM | Not specified | |
| Kᵢ (in vivo) | 0.13 ± 0.02 µM | HEK-293 cells |
Table 2: Selectivity Profile of this compound
| PDE Subtype | Effect of this compound | Experimental Context | Reference(s) |
| PDE1 | No effect | Co-injection with (R)-[11C]rolipram in rats | |
| PDE2 | No effect | Co-injection with (R)-[11C]rolipram in rats | |
| PDE3 | No effect | Co-injection with (R)-[11C]rolipram in rats | |
| PDE5 | No effect | Co-injection with (R)-[11C]rolipram in rats |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Cell-Based PDE4 Inhibition Assay
This protocol is adapted from a high-throughput screening assay using a cell line engineered to report on intracellular cAMP levels.
Objective: To determine the IC₅₀ of this compound in a cell-based assay.
Materials:
-
TSHR-CNG-HEK293 cells (HEK293 cells co-expressing a constitutively active thyroid-stimulating hormone receptor and a cyclic nucleotide-gated ion channel)
-
DMEM with 10% FBS, penicillin, and streptomycin
-
This compound
-
DMSO (for stock solution)
-
1536-well plates
-
Membrane potential dye
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed TSHR-CNG-HEK293 cells in 1536-well plates at a density of 1000 cells/well in 3 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. The final concentration in the assay will be determined by the desired dose-response curve. A final DMSO concentration should be kept constant across all wells.
-
Assay Initiation: Add the membrane potential dye to the cells. Add 23 nL of the diluted this compound or DMSO (as a vehicle control) to the appropriate wells. A 30 µM final concentration of this compound can be used as a positive control for maximal inhibition.
-
Incubation: Incubate the plates for 30-60 minutes at 37°C.
-
Signal Detection: Measure the fluorescence signal using a plate reader.
-
Data Analysis: The fluorescence signal is proportional to the intracellular cAMP concentration. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and the positive control (100% inhibition). Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter Hill equation to determine the IC₅₀ value.[2]
In Vivo Neuroprotection Study in a Rat Model
This protocol describes an in vivo experiment to evaluate the neuroprotective effects of this compound in a rat model of streptozotocin (STZ)-induced cognitive deficit.
Objective: To assess the ability of this compound to attenuate cognitive deficits and oxidative stress in STZ-treated rats.
Materials:
-
Adult male Wistar rats (200-250 g)
-
Streptozotocin (STZ)
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Intracerebroventricular (i.c.v.) injection apparatus
-
Behavioral testing apparatus (e.g., Morris water maze)
Procedure:
-
Animal Model Induction: Anesthetize the rats and administer STZ (3 mg/kg) via i.c.v. injection on day 1 and day 3 to induce a model of sporadic dementia.
-
Drug Administration: Divide the STZ-injected rats into groups. Administer this compound intraperitoneally (i.p.) at doses of 125, 250, and 500 µg/kg daily for 21 days, starting from the first day of STZ administration. A control group receives the vehicle.
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Behavioral Assessment: Conduct behavioral tests, such as the Morris water maze, on days 17-21 to assess learning and memory.
-
Biochemical Analysis: On day 22, sacrifice the animals and collect brain tissue (e.g., cerebral homogenate) for biochemical estimations of oxidative stress markers (e.g., malondialdehyde, nitrite, glutathione) and cholinesterase activity.
-
Data Analysis: Compare the behavioral performance and biochemical markers between the this compound-treated groups and the vehicle-treated STZ group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.[4]
Conclusion
This compound is a well-characterized, selective inhibitor of PDE4 that serves as a valuable tool for investigating the role of the cAMP signaling pathway in various physiological and pathological processes. Its mechanism of action, centered on the elevation of intracellular cAMP, has been demonstrated to have significant effects in models of inflammatory and neurological disorders. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further research may continue to elucidate the full therapeutic potential of targeting the PDE4 enzyme with inhibitors like this compound.
References
Ro 20-1724: A Technical Guide to its Phosphodiesterase 4 Selectivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 20-1724 is a classic and widely utilized pharmacological tool in the study of cyclic nucleotide signaling. As a cell-permeable imidazolidinone derivative, it has been instrumental in elucidating the physiological and pathophysiological roles of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP). This technical guide provides an in-depth analysis of the selectivity and specificity of this compound for PDE4, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental application.
Core Mechanism of Action
This compound exerts its effects by competitively inhibiting the catalytic activity of PDE4.[1] PDE4 is a superfamily of enzymes responsible for the hydrolysis of cAMP to its inactive form, 5'-AMP. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, thereby potentiating the effects of signaling pathways mediated by this second messenger. Elevated cAMP levels activate downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates a multitude of substrate proteins, leading to diverse cellular responses.
Quantitative Analysis of PDE Isoenzyme Selectivity
The utility of this compound as a research tool is critically dependent on its selectivity for PDE4 over other phosphodiesterase families. The following table summarizes the inhibitory potency of this compound against various human PDE isoenzymes, expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values.
| PDE Isoenzyme Family | Substrate | This compound IC50/Ki (µM) | Reference(s) |
| PDE1 | Ca2+/Calmodulin-dependent | > 100 | [2] |
| PDE2 | cGMP-stimulated | > 100 | [2] |
| PDE3 | cGMP-inhibited | > 100 | [2] |
| PDE4 | cAMP-specific | 0.7 - 3.1 | [3][4] |
| PDE5 | cGMP-specific | > 100 | [2] |
| PDE6 | cGMP-specific (photoreceptor) | > 100 | [2] |
| PDE7 | cAMP-specific, high affinity | > 100 | [2] |
Note: Lower IC50/Ki values indicate higher inhibitory potency. The data clearly demonstrates that this compound is highly selective for the PDE4 family, with inhibitory concentrations being orders of magnitude lower than for other PDE isoenzymes.
Signaling Pathway of PDE4 Inhibition by this compound
The following diagram illustrates the central role of PDE4 in the cAMP signaling cascade and the mechanism of its inhibition by this compound.
Caption: cAMP signaling pathway and the inhibitory action of this compound on PDE4.
Experimental Protocols
The determination of PDE4 selectivity and specificity of this compound is typically achieved through in vitro phosphodiesterase activity assays. Below is a generalized, detailed protocol synthesized from established methodologies.
In Vitro Phosphodiesterase (PDE) Activity Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the activity of isolated PDE isoenzymes.
2. Materials and Reagents:
- Purified recombinant human PDE isoenzymes (PDE1-PDE7)
- [³H]-cAMP (radiolabeled substrate)
- This compound
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 100 µM EGTA)
- Snake venom nucleotidase (from Crotalus atrox)
- Anion-exchange resin (e.g., Dowex AG1-X8)
- Scintillation cocktail
- Microcentrifuge tubes
- Scintillation counter
3. Procedure:
- Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing the assay buffer, a specific concentration of the purified PDE isoenzyme, and varying concentrations of this compound (or vehicle control - typically DMSO).
- Pre-incubation: Incubate the reaction mixtures for a defined period (e.g., 10-15 minutes) at 30°C to allow the inhibitor to bind to the enzyme.
- Initiation of Reaction: Initiate the enzymatic reaction by adding a known amount of [³H]-cAMP (typically around 1 µM).
- Incubation: Incubate the reaction for a specific time (e.g., 15-30 minutes) at 30°C. The duration should be optimized to ensure linear product formation.
- Termination of Reaction: Stop the reaction by boiling the tubes for 2 minutes or by adding a stop solution (e.g., 0.1 M HCl).
- Conversion to Adenosine: Add snake venom nucleotidase to the reaction mixture and incubate for a further 10-15 minutes at 30°C. This step converts the [³H]-5'-AMP product to [³H]-adenosine.
- Separation of Product: Add a slurry of the anion-exchange resin to the tubes. The resin binds the unreacted, negatively charged [³H]-cAMP, while the uncharged [³H]-adenosine remains in the supernatant.
- Quantification: Centrifuge the tubes to pellet the resin. Transfer a sample of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for assessing the inhibitory effect of a compound like this compound on PDE activity.
Caption: Experimental workflow for determining the IC50 of this compound.
Conclusion
This compound remains a cornerstone tool for researchers investigating cAMP signaling due to its high selectivity for the PDE4 enzyme family. Its negligible activity against other PDE isoenzymes at typical working concentrations allows for the specific interrogation of PDE4's role in a wide array of cellular processes. The methodologies outlined in this guide provide a framework for the accurate and reproducible assessment of its inhibitory profile, ensuring its continued value in drug discovery and fundamental research.
References
Ro 20-1724: A Deep Dive into its Downstream Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 20-1724 is a well-characterized and widely utilized selective inhibitor of phosphodiesterase 4 (PDE4).[1] Its primary mechanism of action involves the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger involved in a myriad of cellular processes.[1] This guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved. This document is intended to serve as a valuable resource for professionals engaged in research and drug development in fields such as neuroscience, immunology, and respiratory diseases.
Core Mechanism of Action: PDE4 Inhibition and cAMP Elevation
This compound exerts its biological effects by specifically inhibiting the PDE4 enzyme family, which is responsible for the degradation of cAMP. By blocking this enzymatic activity, this compound leads to an accumulation of intracellular cAMP. This elevation in cAMP levels is the central event that triggers a cascade of downstream signaling events.
Quantitative Data on PDE4 Inhibition
| Parameter | Value | Cell/System | Reference |
| IC50 | 2.0 μM | General PDE4 | |
| IC50 | 3 μM | cAMP-specific PDE4 | |
| IC50 | 1.930 μM | cAMP-specific PDE4 | [2] |
| IC50 | 2.39 μM | PDE4 activity in TSHR-CNG-HEK293 cells | [2] |
| Ki | 1930 nM | cAMP-specific PDE4 | [3] |
| Ki | 3.1 μM | PDE IV | [4] |
Key Downstream Signaling Pathways
The increase in intracellular cAMP initiated by this compound activates two primary effector pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (Epac) pathway.
The cAMP/PKA/CREB Signaling Axis
A major downstream consequence of elevated cAMP is the activation of Protein Kinase A (PKA).[2] PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active. These active catalytic subunits then phosphorylate a multitude of substrate proteins in the cytoplasm and nucleus, thereby regulating their activity.
A critical nuclear target of PKA is the cAMP response element-binding protein (CREB) .[2][5] Phosphorylation of CREB at Serine 133 by PKA leads to the recruitment of transcriptional co-activators, such as CREB-binding protein (CBP) and p300. This complex then binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription.[6] The activation of the PKA/CREB pathway is crucial for processes such as memory formation, synaptic plasticity, and neuroprotection.[1]
Figure 1: The core this compound downstream signaling pathway leading to CREB activation.
Modulation of Inflammatory Responses
This compound has profound effects on the immune system, primarily through the modulation of inflammatory responses. This is largely attributed to the elevation of cAMP in immune cells such as monocytes, neutrophils, and T-cells. Increased cAMP levels generally lead to the suppression of pro-inflammatory mediators and an increase in anti-inflammatory mediators.
Effects on Cytokine Production:
This compound has been shown to decrease the production of several pro-inflammatory cytokines, including:
Conversely, PDE4 inhibition can enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) .
Figure 2: Modulation of cytokine production in immune cells by this compound.
Other Anti-inflammatory Effects:
Beyond cytokine modulation, this compound has been demonstrated to:
-
Inhibit fMLP-induced neutrophil adhesion to vascular endothelial cells.[9][10]
-
Reduce eosinophil influx into the lungs in animal models of allergic asthma.[2]
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature to study the downstream effects of this compound.
Phosphodiesterase (PDE) Activity Assay
Objective: To determine the inhibitory effect of this compound on PDE4 activity.
General Protocol:
-
Enzyme Source: Recombinant human PDE4 or cell lysates containing PDE4 are used.
-
Substrate: Radiolabeled cAMP (e.g., [³H]-cAMP) is used as the substrate.
-
Incubation: The enzyme is incubated with the substrate in the presence of varying concentrations of this compound.
-
Separation: The reaction is stopped, and the product, radiolabeled AMP (e.g., [³H]-AMP), is separated from the unreacted cAMP, often using chromatography or selective binding to beads.
-
Quantification: The amount of product formed is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Intracellular cAMP Measurement
Objective: To measure the change in intracellular cAMP levels in response to this compound treatment.
General Protocol (ELISA-based):
-
Cell Culture: Cells of interest are cultured to the desired confluency.
-
Treatment: Cells are treated with this compound for a specified time.
-
Cell Lysis: The cells are lysed to release intracellular components, including cAMP.
-
ELISA: The cell lysate is then used in a competitive enzyme-linked immunosorbent assay (ELISA) kit for cAMP. In this assay, free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a specific antibody.
-
Detection: The amount of labeled cAMP bound to the antibody is inversely proportional to the amount of cAMP in the sample. The signal is detected using a plate reader.
-
Quantification: A standard curve is generated using known concentrations of cAMP to determine the concentration in the samples.
Western Blotting for Phosphorylated Proteins (e.g., pCREB)
Objective: To detect the phosphorylation status of downstream target proteins like CREB.
General Protocol:
-
Cell Treatment and Lysis: Cells are treated with this compound, and then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-CREB Ser133). A separate blot is often run with an antibody for the total protein as a loading control.
-
Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
Densitometry: The band intensities are quantified to determine the relative change in protein phosphorylation.
Figure 3: A generalized workflow for Western blotting to detect phosphorylated proteins.
Conclusion
This compound serves as a powerful pharmacological tool to investigate the multifaceted roles of the cAMP signaling pathway. Its ability to selectively inhibit PDE4 and consequently elevate intracellular cAMP levels triggers a cascade of downstream events, most notably the activation of the PKA/CREB axis and the profound modulation of inflammatory responses. The data and methodologies presented in this guide offer a foundational understanding for researchers and drug development professionals aiming to explore and harness the therapeutic potential of targeting this critical signaling network. Further investigation into the specific downstream gene targets and the interplay with other signaling pathways will continue to illuminate the full spectrum of this compound's biological activities.
References
- 1. This compound | CAS 29925-17-5 | PDE4 inhibitor [stressmarq.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of compounds that potentiate CREB signaling as possible enhancers of long-term memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell-Based β-Lactamase Reporter Gene Assay for the CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential modulation of cytokine production by drugs: implications for therapy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased interleukin-4 production by atopic mononuclear leukocytes correlates with increased cyclic adenosine monophosphate-phosphodiesterase activity and is reversible by phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agscientific.com [agscientific.com]
- 10. Buy this compound | 29925-17-5 | >98% [smolecule.com]
Ro 20-1724: A Technical Guide to its Biological Effects on Immune Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 20-1724 is a cell-permeable and potent inhibitor of the cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase 4 (PDE4) enzyme family.[1][2] By preventing the degradation of cAMP, this compound elevates intracellular cAMP levels, a critical second messenger that modulates a wide array of cellular functions. In the immune system, this activity translates into significant anti-inflammatory and immunomodulatory effects. This document provides a comprehensive technical overview of the biological effects of this compound on various immune cells, detailing its mechanism of action, impact on cellular signaling pathways, and quantitative effects on key immunological responses. Detailed experimental methodologies and visual representations of pathways and workflows are included to support further research and development.
Core Mechanism of Action
The primary mechanism of action for this compound is the selective inhibition of PDE4. PDE4 is a superfamily of enzymes predominantly expressed in immune and inflammatory cells, where they are responsible for hydrolyzing cAMP into the inactive metabolite 5'-AMP. Inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP.[3] This increase in cAMP activates downstream signaling cascades, primarily through Protein Kinase A (PKA), which in turn phosphorylates various substrates, including the cAMP Response Element-Binding Protein (CREB).[4] The activation of the cAMP/PKA/CREB pathway and its crosstalk with other signaling networks, such as the NF-κB pathway, underpins the diverse biological effects of this compound on immune cells.[5][6]
Effects on Specific Immune Cells
This compound exerts distinct effects across a range of immune cell types, generally shifting their function from a pro-inflammatory to an anti-inflammatory or suppressed state.
Macrophages
Macrophages are key players in both innate and adaptive immunity. This compound significantly modulates their function by:
-
Inhibiting Pro-inflammatory Mediators: It reduces the release of arachidonic acid, a precursor for inflammatory prostaglandins and leukotrienes, from alveolar macrophages.[7][8] It also attenuates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6 in response to stimuli like lipopolysaccharide (LPS).[9][10][11]
-
Enhancing Anti-inflammatory Cytokines: this compound can augment the production of the anti-inflammatory cytokine IL-10, which subsequently contributes to the downregulation of TNF-α and IL-6.[3][11]
-
Suppressing Phagocytosis: The elevation of cAMP in macrophages can lead to the suppression of receptor-mediated phagocytosis.[10]
T-Lymphocytes
T-cell function is critically regulated by cAMP signaling, making them a key target for this compound:
-
Inhibition of Proliferation: this compound attenuates T-lymphocyte blastogenesis (proliferation) in response to activation signals.[12]
-
Modulation of Cytokine Production: It has been shown to reduce the production of IL-4 by T cells from atopic individuals, a key cytokine in allergic responses and IgE production.[13]
-
Indirect Effects on B-cells: By modulating T-cell help (e.g., reducing IL-4), this compound indirectly suppresses IgE synthesis by B-cells.[14][15]
B-Lymphocytes and Mononuclear Cells
This compound has a notable impact on IgE regulation, a central feature of atopic diseases:
-
Inhibition of IgE Synthesis: Treatment of peripheral blood mononuclear leukocytes (MNL) from patients with atopic dermatitis with this compound leads to a dose-dependent reduction in spontaneous IgE synthesis.[14] This effect is mediated by a direct action on B-cells as well as indirect effects via T-cells and monocytes.[6][14] There is a strong correlation between the inhibition of PDE activity and the reduction in IgE synthesis.[14]
Granulocytes (Neutrophils and Basophils)
-
Neutrophils: this compound inhibits N-formylmethionyl-leucyl-phenylalanine (fMLP)-induced neutrophil adhesion to vascular endothelial cells and suppresses superoxide generation.[16]
-
Basophils: As a PDE4 inhibitor, this compound has been shown to attenuate the release of histamine and leukotrienes from human basophils, key mediators in allergic reactions.[10]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various experimental systems.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Enzyme/Cell Type | Reference |
|---|---|---|---|
| Ki | 1.93 µM | cAMP-specific phosphodiesterase (PDE4) | [1] |
| IC50 | 1.87 µM | Unstimulated TNF-α production (Rat ventricle) | [17] |
| IC50 | ~2-3 µM | PDE4 Enzyme Activity | [2] |
| IC50 | 2.39 µM | PDE4 Activity (TSHR-CNG-HEK293 cells) | [4] |
| IC50 | 4.3 µM | PDE4 Enzyme Activity |[18] |
Table 2: Effects of this compound on Immune Cell Functions
| Immune Cell Type | Function Measured | Effective Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Atopic MNL | Spontaneous IgE Synthesis | 10 - 100 µM | Significant, progressive inhibition | [4][14] |
| Human T-Lymphocytes | Blastogenesis | Not Specified | Attenuation | [12] |
| Atopic MNL | IL-4 Production | Not Specified | Significant reduction | [13] |
| Murine Macrophages | TNF-α, IL-1β, IL-6 Release (LPS-stimulated) | Dose-dependent | Inhibition | [9][11] |
| Murine Macrophages | IL-10 Release (LPS-stimulated) | Dose-dependent | Augmentation | [3][11] |
| Human Neutrophils | Adhesion & Superoxide Generation | Not Specified | Inhibition | [16] |
| Human Basophils | Histamine & Leukotriene Release | Not Specified | Attenuation | [10] |
| Human Bronchial Epithelial Cells | CCL11 & CCL26 mRNA (TNF-α/IL-4 co-stimulated) | 10 µM | 37% & 47% decrease, respectively | [19] |
| Human Alveolar Macrophages | Mediator Release (Zymosan/IgE stimulated) | 0.5 - 50 µM | No inhibitory effect |[20] |
Note: The lack of effect on human alveolar macrophages in one study[20] highlights that the impact of this compound can be context-dependent, varying with cell source, stimulus, and experimental conditions.
Experimental Protocols & Methodologies
Detailed experimental protocols are crucial for reproducing and building upon existing findings. Below are generalized methodologies derived from the literature.
In Vitro Cytokine Production Assay
This protocol describes a general workflow for assessing the effect of this compound on cytokine production from peripheral blood mononuclear cells (PBMCs).
Methodology Details:
-
Cell Isolation: PBMCs are isolated from heparinized venous blood from healthy or patient donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Cells are cultured in a suitable medium such as RPMI-1640 supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Treatment: Cells are seeded in multi-well plates and pre-incubated with various concentrations of this compound (dissolved in DMSO, then diluted in media) or a vehicle control for 1 hour.[9]
-
Stimulation: Following pre-incubation, cells are stimulated with an appropriate agent, such as LPS (for monocytes/macrophages) or anti-CD3/anti-CD28 antibodies (for T-cells), to induce the desired response.[9][13]
-
Incubation: Cells are incubated for a defined period (e.g., 24 hours for cytokine production).[9]
-
Analysis: Supernatants are harvested, and cytokine concentrations are measured using a quantitative method like an Enzyme-Linked Immunosorbent Assay (ELISA).
T-Cell Proliferation (Blastogenesis) Assay
-
Cell Preparation: Isolate T-lymphocytes from PBMCs using methods like nylon wool columns or magnetic-activated cell sorting (MACS).
-
Culture and Treatment: Plate purified T-cells in 96-well plates. Add this compound at desired concentrations.
-
Stimulation: Add a mitogen such as Phytohaemagglutinin (PHA) or Concanavalin A to stimulate proliferation.
-
Incubation: Culture the cells for 48-72 hours.
-
Proliferation Measurement: For the final 18 hours of culture, add a pulse of [³H]-thymidine. Harvest the cells onto filter mats and measure the incorporation of radiolabel using a scintillation counter. Alternatively, use a non-radioactive method like CFSE or BrdU incorporation assays.
Logical Framework of Immunomodulation
The immunomodulatory effects of this compound can be understood through a clear logical progression from molecular target engagement to the ultimate cellular response.
Conclusion
This compound is a valuable research tool for investigating the role of the cAMP signaling pathway in the immune system. Its ability to selectively inhibit PDE4 leads to a broad spectrum of anti-inflammatory and immunomodulatory activities across multiple immune cell types, including macrophages, T-cells, B-cells, and granulocytes. The primary effects include the suppression of pro-inflammatory mediators and cytokines, the enhancement of anti-inflammatory responses, and the inhibition of allergic responses such as IgE synthesis and basophil degranulation. The quantitative data and methodologies presented in this guide serve as a resource for professionals engaged in immunology research and the development of novel anti-inflammatory therapeutics. Further investigation into the isoform-specific effects of PDE4 inhibitors and their application in disease models remains a promising area of study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. glpbio.com [glpbio.com]
- 5. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 6. Targeting Phosphodiesterases—Towards a Tailor-Made Approach in Multiple Sclerosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Differential modulation of cytokine production by drugs: implications for therapy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Multiple high-affinity cAMP-phosphodiesterases in human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increased interleukin-4 production by atopic mononuclear leukocytes correlates with increased cyclic adenosine monophosphate-phosphodiesterase activity and is reversible by phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphodiesterase inhibition by this compound reduces hyper-IgE synthesis by atopic dermatitis cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- 16. agscientific.com [agscientific.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. scispace.com [scispace.com]
- 19. jpp.krakow.pl [jpp.krakow.pl]
- 20. Human alveolar macrophage activation: inhibition by forskolin but not beta-adrenoceptor stimulation or phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ro 20-1724 and its Role in Neuronal cAMP Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ro 20-1724, a selective phosphodiesterase 4 (PDE4) inhibitor, and its critical role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in neurons. This document details the mechanism of action of this compound, its effects on downstream signaling cascades, and its applications in neuroscience research. We present quantitative data on its inhibitory activity, detailed experimental protocols for its use in neuronal cell culture, and methods for assessing its impact on cAMP levels and protein kinase A (PKA) activity, and cAMP response element-binding protein (CREB) phosphorylation. Visual diagrams of the key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its function and experimental application.
Introduction
Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in a myriad of neuronal processes, including synaptic plasticity, learning, memory, and neuronal survival.[1] The intracellular concentration of cAMP is meticulously regulated by the balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs).[2] The PDE superfamily comprises 11 families (PDE1-PDE11) with distinct substrate specificities and tissue distribution.[3] PDE4 is a cAMP-specific PDE highly expressed in the central nervous system, making it a key regulator of neuronal cAMP levels.[4]
This compound is a cell-permeable and selective inhibitor of PDE4.[4] By inhibiting the hydrolysis of cAMP, this compound elevates intracellular cAMP levels, leading to the activation of downstream effectors such as PKA and the transcription factor CREB.[5][6] This modulation of the cAMP signaling pathway underlies the neuroprotective and cognitive-enhancing effects observed with this compound in various preclinical models.[7][8] This guide serves as a technical resource for researchers utilizing this compound to investigate cAMP signaling in neurons.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the catalytic activity of PDE4. This inhibition leads to an accumulation of intracellular cAMP, which then activates PKA. The catalytic subunits of PKA phosphorylate a multitude of substrate proteins in the cytoplasm and nucleus, including the transcription factor CREB.[5] Phosphorylation of CREB at Serine 133 enhances its transcriptional activity, leading to the expression of genes involved in synaptic plasticity and cell survival.[5]
Figure 1: Signaling pathway of this compound in neurons.
Quantitative Data
This compound is a selective inhibitor of the PDE4 family. Its inhibitory potency is typically reported as an IC50 or Kᵢ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| PDE Isozyme Family | IC50 / Kᵢ (µM) | Reference(s) |
| PDE4 | ~2.0 - 3.1 (IC50/Kᵢ) | [4][9] |
| PDE1 | > 100 | [6] |
| PDE2 | > 100 | [10] |
| PDE3 | > 100 | [6][11] |
| PDE5 | > 50 | [6] |
| PDE7 | Insensitive | [10] |
Note: The precise IC50 and Kᵢ values can vary depending on the specific assay conditions and the PDE4 subtype being tested.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in a neuronal context.
Primary Neuronal Cell Culture and Treatment
This protocol describes the isolation and culture of primary hippocampal neurons, which are commonly used for studying the effects of this compound.
Materials:
-
E18 mouse or rat embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-L-lysine or Poly-D-lysine coated culture plates/coverslips
-
This compound stock solution (in DMSO)
Procedure:
-
Dissect hippocampi from E18 embryos in ice-cold dissection medium.
-
Mince the tissue and incubate with a papain solution at 37°C for 20-30 minutes to dissociate the cells.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal medium.
-
Plate the neurons onto poly-lysine coated surfaces at a desired density.
-
Incubate the cultures at 37°C in a 5% CO₂ incubator.
-
After 7-10 days in vitro (DIV), the neurons are mature enough for experimental manipulation.
-
To treat the neurons, dilute the this compound stock solution to the desired final concentration in pre-warmed culture medium and replace the existing medium. A vehicle control (DMSO) should be run in parallel.
Figure 2: Experimental workflow for primary neuronal culture and treatment.
Measurement of Intracellular cAMP Levels (ELISA)
This protocol outlines the use of a competitive enzyme-linked immunosorbent assay (ELISA) to quantify changes in intracellular cAMP levels following this compound treatment.
Materials:
-
cAMP ELISA kit
-
Cultured neurons treated with this compound and controls
-
Cell lysis buffer (provided in the kit or 0.1 M HCl)
-
Microplate reader
Procedure:
-
After treatment, aspirate the culture medium and lyse the cells with cell lysis buffer.
-
Incubate the lysates on ice for 10-20 minutes.
-
Centrifuge the lysates to pellet cellular debris.
-
Collect the supernatant containing the cAMP.
-
Follow the specific instructions of the cAMP ELISA kit, which typically involve:
-
Adding standards and samples to the antibody-coated microplate.
-
Adding a fixed amount of HRP-conjugated cAMP.
-
Incubating to allow competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the cAMP concentration in the samples based on the standard curve.
Western Blot Analysis of CREB Phosphorylation
This protocol describes the detection of phosphorylated CREB (pCREB) as a downstream marker of this compound-induced cAMP signaling.
Materials:
-
Cultured neurons treated with this compound and controls
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pCREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated neurons in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pCREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total CREB antibody.
PKA Activity Assay
This protocol provides a general method for measuring PKA activity in neuronal lysates.
Materials:
-
PKA kinase activity kit
-
Cultured neurons treated with this compound and controls
-
Cell lysis buffer (often provided in the kit)
-
ATP
-
Microplate reader
Procedure:
-
Prepare cell lysates from treated and control neurons.
-
Follow the instructions of the PKA activity assay kit, which typically involves:
-
Adding cell lysates to a microplate pre-coated with a PKA-specific substrate.
-
Initiating the kinase reaction by adding ATP.
-
Stopping the reaction after a defined incubation period.
-
Detecting the phosphorylated substrate using a specific antibody, often in a colorimetric or fluorescent format.
-
-
Measure the signal using a microplate reader.
-
Quantify PKA activity relative to a standard curve or control samples.
Applications in Neuroscience Research
The ability of this compound to selectively elevate neuronal cAMP levels has made it a valuable tool in various areas of neuroscience research:
-
Synaptic Plasticity: this compound has been used to investigate the role of cAMP in long-term potentiation (LTP), a cellular correlate of learning and memory.[4]
-
Neuroprotection: Studies have shown that this compound can protect neurons from various insults, suggesting a therapeutic potential for neurodegenerative diseases.[7][8]
-
Cognitive Enhancement: By modulating cAMP signaling, this compound has been shown to improve learning and memory in animal models.[8][12]
-
Drug Discovery: this compound serves as a reference compound in the development of novel PDE4 inhibitors with improved therapeutic profiles.
Conclusion
This compound is a powerful pharmacological tool for dissecting the intricate roles of cAMP signaling in the nervous system. Its selectivity for PDE4 allows for the targeted manipulation of cAMP levels in neurons, providing valuable insights into the molecular mechanisms underlying neuronal function, plasticity, and survival. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in neuroscience research and drug development.
References
- 1. Adenosinergic System: Therapeutics for Drug Addiction - Page 13 [medscape.com]
- 2. Identification of compounds that potentiate CREB signaling as possible enhancers of long-term memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.eur.nl [pure.eur.nl]
- 4. This compound, Phosphodiesterase 4 (PDE4) inhibitor (CAS 29925-17-5) | Abcam [abcam.com]
- 5. The phosphodiesterase-4 inhibitor this compound reverses learning and memory impairments, and downregulation of CREB in the hippocampus and cortex induced by ketamine anesthesia in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic AMP Signaling Functions as a Bimodal Switch in Sympathoadrenal Cell Development in Cultured Primary Neural Crest Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of RO-20-1724-a phosphodiesterase4 inhibitor against intracerebroventricular streptozotocin induced cognitive deficit and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pnas.org [pnas.org]
- 11. ahajournals.org [ahajournals.org]
- 12. medchemexpress.com [medchemexpress.com]
Ro 20-1724: A Technical Guide for its Application as a Research Tool in cAMP Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Ro 20-1724, a selective inhibitor of phosphodiesterase 4 (PDE4), and its application as a pivotal tool for investigating cyclic adenosine monophosphate (cAMP) signaling pathways. This guide details its mechanism of action, pharmacological profile, experimental protocols, and data interpretation.
Introduction: The Role of this compound in cAMP Research
Cyclic AMP is a ubiquitous second messenger that mediates a vast array of physiological processes, including metabolic regulation, immune responses, and neuronal signaling. The intracellular concentration of cAMP is meticulously controlled by the balance between its synthesis by adenylyl cyclases (AC) and its degradation by cyclic nucleotide phosphodiesterases (PDEs). The PDE4 enzyme family is specific for cAMP hydrolysis and plays a critical role in compartmentalizing cAMP signals within the cell.
This compound (4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one) is a cell-permeable and potent inhibitor selective for the PDE4 family.[1] By preventing the breakdown of cAMP, this compound effectively elevates intracellular cAMP levels, making it an invaluable pharmacological tool for elucidating the downstream consequences of cAMP signaling. It is frequently used to amplify cAMP signals generated by G-protein coupled receptor (GPCR) agonists or direct adenylyl cyclase activators like forskolin.[2][3]
Mechanism of Action
This compound exerts its effects by competitively inhibiting the catalytic activity of PDE4 enzymes. This inhibition prevents the hydrolysis of cAMP to adenosine 5'-monophosphate (5'-AMP), leading to an accumulation of intracellular cAMP. The elevated cAMP levels then activate downstream effector proteins, primarily Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), which in turn phosphorylate a multitude of target substrates to elicit a cellular response.
Pharmacological and Chemical Profile
The effective use of this compound requires a clear understanding of its physicochemical properties and inhibitory constants. This data is crucial for preparing stock solutions and designing experiments with appropriate concentrations.
| Property | Value | Reference(s) |
| IUPAC Name | 4-[(3-butoxy-4-methoxyphenyl)methyl]-2-imidazolidinone | [1] |
| CAS Number | 29925-17-5 | [1] |
| Molecular Formula | C₁₅H₂₂N₂O₃ | [1] |
| Molecular Weight | 278.35 g/mol | |
| IC₅₀ for PDE4 | 2 - 3 µM | [1] |
| Kᵢ for PDE4 | 1.93 µM | [4] |
| Kᵢ for PDE3 | > 25 µM | [1] |
| Solubility | Up to 100 mM in DMSO and Ethanol | |
| Purity | ≥98% |
Experimental Protocols
This compound is typically used to assess the role of elevated cAMP in a specific cellular context. This often involves pre-treating cells with the inhibitor before applying a stimulus that activates adenylyl cyclase.
General Workflow for a cAMP Accumulation Assay
This workflow outlines the key steps for measuring the effect of this compound on intracellular cAMP levels following stimulation.
Detailed Methodology: cAMP Measurement using ELISA
This protocol provides a more detailed procedure for quantifying cAMP levels.
-
Cell Culture: Plate cells in a multi-well plate at a desired density and allow them to adhere and grow, typically for 24-48 hours.
-
Pre-incubation:
-
Aspirate the culture medium.
-
Wash cells gently with a buffered saline solution (e.g., PBS or HBSS).
-
Add stimulation buffer containing this compound at the desired final concentration (e.g., 1-100 µM). A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubate for 15-30 minutes at 37°C. This allows the inhibitor to permeate the cells and inhibit PDE4 activity.
-
-
Stimulation:
-
Add the adenylyl cyclase stimulus (e.g., forskolin or a specific GPCR agonist) to the wells containing this compound.
-
Include control wells with this compound alone (no stimulus) and stimulus alone (no inhibitor) to determine baseline effects.
-
Incubate for a specified time (e.g., 5-60 minutes) at 37°C. Time-course experiments are recommended to capture peak cAMP levels.[2]
-
-
Cell Lysis:
-
Terminate the reaction by aspirating the buffer and adding a lysis agent, such as 0.1 M HCl or the lysis buffer provided with a commercial cAMP assay kit.
-
Incubate for 10-20 minutes at room temperature to ensure complete cell lysis and release of intracellular cAMP.
-
-
cAMP Quantification:
-
Use a commercial cAMP competitive ELISA kit. Follow the manufacturer's instructions, which typically involve transferring cell lysates to an antibody-coated plate, adding a cAMP-HRP conjugate, and developing the signal with a substrate.
-
Measure the absorbance using a plate reader and calculate cAMP concentrations based on a standard curve.
-
-
Data Normalization: Normalize cAMP concentrations to the total protein content in each well (e.g., using a BCA assay on the remaining lysate) or to the cell count.
Assessing Downstream Signaling: PKA Substrate Phosphorylation
To confirm that the accumulated cAMP is biologically active, researchers can measure the phosphorylation of downstream PKA targets, such as CREB (cAMP response element-binding protein).
-
Cell Treatment: Follow steps 1-3 from the protocol above (Cell Culture, Pre-incubation with this compound, and Stimulation).
-
Protein Extraction:
-
After stimulation, immediately place the plate on ice and aspirate the medium.
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a PKA substrate (e.g., anti-phospho-CREB).
-
Probe a separate or stripped membrane with an antibody for the total form of the protein (e.g., anti-total-CREB) for normalization.
-
Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity to determine the relative change in protein phosphorylation.
-
Data Interpretation and Considerations
-
Potentiation Effect: this compound alone may not significantly increase basal cAMP levels.[5] Its primary utility is in potentiating the cAMP increase caused by an adenylyl cyclase activator.[2] A synergistic or supra-additive increase in cAMP when this compound is combined with a stimulus is indicative of active PDE4-mediated cAMP hydrolysis under stimulated conditions.[2]
-
Selectivity: While highly selective for PDE4, this compound can weakly inhibit PDE3 at higher concentrations (Kᵢ > 25 µM).[1] It is important to use the lowest effective concentration to maintain selectivity. It does not inhibit other PDE families like PDE7 or PDE8.[6]
-
Controls are Critical: Always include the following controls: (a) vehicle only (basal), (b) this compound only, (c) stimulus only, and (d) this compound + stimulus. This allows for proper assessment of the inhibitor's effect.
-
Cell-Type Specificity: The expression and activity of different PDE4 isoforms can vary significantly between cell types. Therefore, the effective concentration of this compound and the magnitude of its effect may differ.[2][3][5]
Conclusion
This compound is a cornerstone research tool for manipulating and studying cAMP signaling. Its well-characterized selectivity for PDE4 allows researchers to effectively increase intracellular cAMP levels, thereby enabling the exploration of the functional roles of this critical second messenger in health and disease. By following structured protocols and carefully considering the experimental design, scientists can leverage this compound to gain significant insights into the complex and compartmentalized world of cAMP signaling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Cyclic AMP-elevating agents down-regulate the oxidative burst induced by granulocyte-macrophage colony-stimulating factor (GM-CSF) in adherent neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pnas.org [pnas.org]
Ro 20-1724: A Technical Guide for Studying Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The intricate signaling cascades that govern the activation of glial cells and the subsequent release of inflammatory mediators present numerous targets for therapeutic intervention. Among these, the cyclic adenosine monophosphate (cAMP) signaling pathway has emerged as a key regulator of the inflammatory response. Ro 20-1724, a selective inhibitor of phosphodiesterase 4 (PDE4), offers a powerful tool to investigate the role of cAMP in neuroinflammation. By preventing the degradation of cAMP, this compound elevates its intracellular levels, leading to the activation of downstream signaling pathways that collectively suppress the neuroinflammatory response. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed experimental protocols for its application in the study of neuroinflammation, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a cell-permeable imidazolidinone derivative that acts as a potent and selective inhibitor of phosphodiesterase type 4 (PDE4).[1][2] PDE4 is the predominant PDE isoform in inflammatory and immune cells, where it specifically hydrolyzes cAMP.[3] By inhibiting PDE4, this compound effectively increases intracellular cAMP concentrations, thereby modulating a variety of cellular functions, including the inflammatory response.[4][5] Its ability to cross the blood-brain barrier and exert effects within the central nervous system makes it a valuable research tool for investigating neuroinflammatory processes.[2]
Mechanism of Action
The anti-inflammatory effects of this compound are primarily mediated through the elevation of intracellular cAMP levels. This increase in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[6][7] Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of anti-inflammatory genes while simultaneously inhibiting pro-inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway.[8][9][10] The inhibition of NF-κB, a master regulator of inflammation, leads to a significant reduction in the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as other inflammatory mediators like nitric oxide (NO).[5][11][12]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various experimental models of neuroinflammation.
Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound
| Cell Type | Stimulus | Mediator | This compound Concentration | Inhibition | Reference |
| Murine Macrophages | tert-butylhydroperoxide | TNF-α Release | Not specified | Attenuated | [9] |
| Human Basophils | Not specified | Leukotriene & Histamine Release | Not specified | Attenuated | [9] |
| Human Mononuclear Cells | Not specified | TNF-α Release | 10⁻⁹ to 10⁻⁵ M | Inhibited | [10] |
| BEAS-2B cells | IL-4 + TNF-α | CCL11 mRNA | 10 µM | 37% | [7] |
| BEAS-2B cells | IL-4 + TNF-α | CCL26 mRNA | 10 µM | 47% | [7] |
| BEAS-2B cells | IL-13 + TNF-α | Eotaxins (CCL11 & CCL26) mRNA | 10 µM | ~50% | [7] |
Table 2: In Vivo Efficacy of this compound in Neuroinflammation Models
| Animal Model | Disease Model | This compound Dosage | Outcome | Reference |
| Rats | Streptozotocin-induced cognitive deficit | 125, 250, 500 µg/kg; i.p. | Attenuated cognitive deficit and oxidative stress | [13] |
| Mice | Allergic Asthma | 3 mg/kg p.o. | Reduced eosinophil influx, TNF-α, IL-4, and IL-5 levels in bronchoalveolar lavage fluid | [14] |
| Rats | Hypertensive | Not specified | Hypotensive effect mediated by renal vascular smooth muscle cells | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study neuroinflammation.
In Vitro Microglia Activation and Cytokine Measurement
This protocol describes the use of this compound to assess its effect on lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production in primary microglia or BV-2 microglial cell line.
Materials:
-
Primary microglia or BV-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate primary microglia or BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[15]
-
Pre-treatment with this compound: The following day, replace the medium with fresh DMEM containing the desired concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle (DMSO). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[2][15][16]
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.[15][17]
-
Supernatant Collection: After incubation, centrifuge the plates at 1,200 rpm for 5 minutes and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[2][18]
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the effect of this compound on NO production by activated microglia.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[19][20]
-
Sodium nitrite (for standard curve)
-
Supernatants from the in vitro microglia activation experiment (Protocol 3.1)
-
96-well plate
Procedure:
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in culture medium ranging from 0 to 100 µM.
-
Griess Reagent Preparation: Mix equal volumes of Griess Reagent Component A and Component B immediately before use.[19]
-
Assay: In a new 96-well plate, add 50 µL of the collected cell culture supernatants and 50 µL of the freshly prepared Griess Reagent.[19]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[19][21]
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[19][21]
-
Calculation: Calculate the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.
In Vivo Model of Neuroinflammation: Experimental Autoimmune Encephalomyelitis (EAE)
This protocol outlines the induction of EAE in mice, a common model for multiple sclerosis, and treatment with this compound.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO in saline)
-
Clinical scoring scale for EAE
Procedure:
-
EAE Induction: On day 0, immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ in CFA. On days 0 and 2, administer PTX intraperitoneally.[22][23][24]
-
Treatment: Begin treatment with this compound (e.g., 10 mg/kg, p.o.) or vehicle daily, starting from the day of immunization or upon the first clinical signs of disease.[18]
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).[22]
-
Tissue Collection and Analysis: At the end of the experiment (e.g., day 21-28 post-immunization), euthanize the mice and collect brain and spinal cord tissues for histological analysis (e.g., H&E staining for inflammation, Luxol Fast Blue for demyelination) and biochemical analysis (e.g., cytokine levels).
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This protocol assesses the effect of this compound on the integrity of an in vitro BBB model.
Materials:
-
Porcine or human brain endothelial cells (pBECs or hBMECs)
-
Astrocyte-conditioned medium (ACM)
-
8-(4-chlorophenylthio)adenosine-3',5'-cyclic monophosphate (8-CPT-cAMP)
-
This compound
-
Transwell inserts
-
Fluorescein isothiocyanate (FITC)-dextran (e.g., 40 kDa or 70 kDa)[25][26]
-
Fluorometer
Procedure:
-
Cell Culture: Culture pBECs or hBMECs on Transwell inserts in the presence of ACM to induce BBB properties.[11][14]
-
Treatment: Treat the endothelial cell monolayer with a combination of 8-CPT-cAMP (e.g., 250 µM) and this compound (e.g., 17.5 µM) for 24-48 hours to enhance barrier tightness.[14][26]
-
Permeability Assay: Add FITC-dextran to the upper (apical) chamber of the Transwell insert.
-
Sampling: At various time points (e.g., 30, 60, 120 minutes), collect samples from the lower (basolateral) chamber.
-
Fluorescence Measurement: Measure the fluorescence of the samples from the basolateral chamber using a fluorometer.
-
Permeability Calculation: Calculate the permeability coefficient (Papp) to determine the integrity of the endothelial barrier.
Western Blot for pCREB and CREB
This protocol measures the effect of this compound on the phosphorylation of CREB.
Materials:
-
Cell lysates from microglia or other relevant cell types treated with this compound
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-pCREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[5][13]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pCREB and total CREB overnight at 4°C.[1][5][13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the pCREB signal to the total CREB signal.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of neuroinflammation with this compound.
Caption: Mechanism of action of this compound in modulating neuroinflammatory signaling pathways.
Caption: Experimental workflow for in vitro studies of this compound on neuroinflammation.
Caption: Experimental workflow for in vivo studies of this compound using the EAE model.
Conclusion
This compound serves as an invaluable pharmacological tool for elucidating the role of the cAMP signaling pathway in neuroinflammation. Its selectivity for PDE4 allows for targeted investigation of this key enzyme in various in vitro and in vivo models of neurological disease. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and scientists aiming to explore the therapeutic potential of modulating cAMP levels in the context of neuroinflammation. By understanding the intricate mechanisms through which this compound exerts its anti-inflammatory effects, the scientific community can further advance the development of novel therapeutic strategies for a host of debilitating neurological disorders.
References
- 1. Adenosine Suppresses Lipopolysaccharide-Induced Tumor Necrosis Factor-α Production by Murine Macrophages through a Protein Kinase A- and Exchange Protein Activated by cAMP-Independent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. Targeting nitric oxide production in microglia with novel imidazodiazepines for non-sedative pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Novel Brain Penetrant NPS Receptor Antagonist, NCGC00185684, Blocks Alcohol-Induced ERK-Phosphorylation in the Central Amygdala and Decreases Operant Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.uva.nl [pure.uva.nl]
- 10. mdpi.com [mdpi.com]
- 11. Rapid Remodeling of Tight Junctions During Paracellular Diapedesis in a Human Model of the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. jove.com [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Activation of glial cells induces proinflammatory properties in brain capillary endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 20. Griess Reagent System [promega.jp]
- 21. Involvement of Nitric Oxide Released from Microglia–Macrophages in Pathological Changes of Cathepsin D-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Anti-inflammatory mechanisms and pharmacological actions of phycocyanobilin in a mouse model of experimental autoimmune encephalomyelitis: A therapeutic promise for multiple sclerosis [frontiersin.org]
- 23. Experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. files.core.ac.uk [files.core.ac.uk]
- 26. Quantitatively relating brain endothelial cell–cell junction phenotype to global and local barrier properties under varied culture conditions via the Junction Analyzer Program - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ro 20-1724 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 20-1724 is a cell-permeable chemical compound widely utilized in cell culture experiments as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular signaling pathways. By inhibiting PDE4, this compound effectively increases intracellular cAMP levels, making it a valuable tool for studying cAMP-mediated cellular processes such as inflammation, cell proliferation, and apoptosis.
Mechanism of Action
This compound exerts its biological effects by specifically targeting and inhibiting the activity of the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, modulating their activity and leading to a cellular response.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for this compound based on various in vitro studies.
| Parameter | Value | Cell/System | Notes |
| IC₅₀ | ~2.0 µM | PDE4 | This is the half-maximal inhibitory concentration against the PDE4 enzyme. |
| Kᵢ | 1.93 - 3.1 µM | PDE4 | The inhibition constant provides a measure of the inhibitor's binding affinity to the enzyme. |
| Effective Concentration | 10 µM - 100 µM | Various cell lines | The effective concentration can vary depending on the cell type and experimental conditions. |
| Solubility | ≥ 50 mg/mL in DMSO, 27.84 mg/mL in Ethanol | Stock solution preparation | It is recommended to use fresh DMSO for maximum solubility. |
| Molecular Weight | 278.35 g/mol |
Signaling Pathway of this compound
The diagram below illustrates the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound as a PDE4 inhibitor.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM or 100 mM), calculate the required mass of this compound using its molecular weight (278.35 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 2.78 mg of this compound in 1 mL of solvent.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can aid dissolution if precipitation occurs.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Culture Treatment with this compound
Materials:
-
Cultured cells in appropriate growth medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS) or serum-free medium
Protocol:
-
Seed the cells in multi-well plates at the desired density and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
On the day of the experiment, prepare the working concentrations of this compound by diluting the stock solution in serum-free medium or PBS. A typical final concentration range for this compound is 10 µM to 100 µM.
-
Remove the growth medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO or ethanol used for the highest this compound concentration).
-
Incubate the cells for the desired period, which can range from 15 minutes to several hours, depending on the specific experiment.
Measurement of Intracellular cAMP Levels
A common downstream application following this compound treatment is the quantification of intracellular cAMP levels. Commercially available ELISA or bioluminescence-based assays are frequently used for this purpose.
General Workflow using a Commercial cAMP Assay Kit:
-
After treating the cells with this compound as described above, you may choose to stimulate the cells with an agonist (e.g., forskolin) to induce cAMP production.
-
Lyse the cells according to the assay kit's instructions to release intracellular cAMP.
-
Transfer the cell lysates to the assay plate provided in the kit.
-
Add the cAMP detection solution, which typically contains components like protein kinase A (PKA).
-
Proceed with the subsequent steps of the specific assay, which may involve adding a reagent to terminate the reaction and generate a detectable signal (e.g., luminescence or colorimetric).
-
Measure the signal using a microplate reader.
-
Calculate the cAMP concentration in each sample by comparing the readings to a standard curve generated with known cAMP concentrations.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for a cell culture experiment involving this compound.
Caption: A typical workflow for a cell culture experiment using this compound.
Concluding Remarks
This compound is a potent and selective PDE4 inhibitor, making it an indispensable tool for investigating cAMP signaling in a wide range of cellular contexts. The protocols and data provided here serve as a comprehensive guide for researchers to effectively design and execute cell culture experiments using this compound. It is always recommended to optimize concentrations and incubation times for your specific cell type and experimental goals.
Application Notes and Protocols for Ro 20-1724 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 20-1724 is a cell-permeable and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound effectively increases intracellular cAMP levels, a critical second messenger involved in a myriad of cellular processes. This document provides detailed application notes and protocols for the effective use of this compound in various in vitro research applications.
Mechanism of Action
This compound exerts its biological effects by specifically inhibiting the PDE4 enzyme family. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels, in turn, activate downstream effectors, most notably Protein Kinase A (PKA). PKA proceeds to phosphorylate a variety of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), which modulates gene expression and influences a wide range of cellular functions such as inflammation, cell proliferation, differentiation, and apoptosis.
Figure 1: this compound Signaling Pathway.
Quantitative Data Summary
The effective concentration of this compound varies depending on the cell type and the specific biological endpoint being investigated. The following tables summarize key quantitative data from various in vitro studies.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 | 2.0 μM | PDE4 | [1] |
| IC50 | 1.930 μM | PDE4 | [2] |
| Ki | 3.1 μM | PDE IV | [3] |
| Ki | 1.930 μM | PDE4 | [4] |
| IC50 | 1.72 µM | TSHR-CNG-HEK293 cells (with TSH) | [5] |
| IC50 | 2.39 µM | TSHR-CNG-HEK293 cells (without TSH) | [2][5] |
| IC50 | 1.44 µM | Parental CNG-HEK293 cells (with forskolin) | [5] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Type | Application | Effective Concentration | Observed Effect | Reference |
| Psoriatic Epidermal Slices | cAMP Elevation | 500 µM | 1395% increase in cAMP levels | [6] |
| Vascular Endothelial Cells (bAECs, HAECs, HUVECs, HMVECs) | PDE4 Inhibition | 10 µM | 45-79% reduction in cAMP PDE activity | [3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of Cell Migration | 10 µM | Inhibition of VEGF-induced migration | [3] |
| Peripheral Blood Mononuclear Leukocytes (MNL) | Inhibition of IgE Synthesis | 10-100 µM | Statistically significant decrease in IgE synthesis | [7] |
| Vascular Smooth Muscle Cells (VSMCs) | Potentiation of Forskolin Effects | 10 µM | Potentiated forskolin-induced inhibition of migration and increase in cAMP | [6] |
| CHO Cells | Potentiation of CREB Signaling | 100 µM | Used to achieve maximal PDE inhibition for screening | [7] |
| HL-60 Promyelocytic Leukemia Cells | Induction of Apoptosis | 100 µM | Promoted apoptosis within 5 hours | [2] |
| Frog Ventricular Myocytes | PDE4 Inhibition | 3 µM | Reduced cAMP compartmentation | [8] |
| Engineered Human Microvessels | Vascular Stability | 20 µM (with 400 µM db-cAMP) | Promoted vascular stability and barrier function | [9] |
| Murine Macrophages | Inhibition of TNF-α Release | Not specified | Attenuated TNF-α release | [10] |
Experimental Protocols
Protocol 1: Phosphodiesterase (PDE) Activity Assay
This protocol is adapted from a method used for vascular smooth muscle cells[6].
Objective: To measure the inhibitory effect of this compound on cAMP PDE activity.
Materials:
-
Cell lysate
-
Reaction Buffer: 50 mmol/L Tris-HCl (pH 7.4), 5 mmol/L MgCl₂, 100 µmol/L EGTA
-
[³H]cAMP (approximately 100,000 dpm per reaction)
-
This compound stock solution (in DMSO)
-
Snake venom (Ophiophagus hannah)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare cell homogenates in a suitable lysis buffer and determine the protein concentration.
-
In a microcentrifuge tube, add a sample of the cell homogenate (containing approximately 5 µg of protein) to the reaction buffer.
-
Add varying concentrations of this compound or vehicle (DMSO) to the tubes.
-
Initiate the reaction by adding [³H]cAMP to a final volume of 100 µL.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by boiling the samples for 1 minute, followed by cooling on ice.
-
Add 10 µL of snake venom (1 mg/mL) and incubate for 10 minutes at 30°C to convert the [³H]AMP to [³H]adenosine.
-
Add 400 µL of a 1:3 (v/v) aqueous slurry of anion-exchange resin to bind the unhydrolyzed [³H]cAMP.
-
Centrifuge the samples at 10,000 x g for 3 minutes.
-
Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of [³H]cAMP hydrolyzed and determine the inhibitory effect of this compound.
Figure 2: PDE Activity Assay Workflow.
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol describes a general method for measuring changes in intracellular cAMP levels in response to this compound treatment, often in combination with an adenylyl cyclase activator like forskolin.
Objective: To quantify the effect of this compound on intracellular cAMP accumulation.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Forskolin stock solution (optional, in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1 M HCl or provided with a commercial kit)
-
Commercial cAMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit
Procedure:
-
Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
Replace the culture medium with fresh medium or a suitable assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
(Optional) Stimulate the cells with an adenylyl cyclase activator like forskolin for a defined period (e.g., 5-15 minutes).
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells by adding the appropriate lysis buffer and incubate as recommended by the manufacturer (e.g., 10 minutes at room temperature).
-
Collect the cell lysates.
-
Determine the intracellular cAMP concentration in the lysates using a commercial EIA or RIA kit, following the manufacturer's instructions.
-
Normalize the cAMP concentration to the protein content of each sample.
Figure 3: Intracellular cAMP Measurement Workflow.
Protocol 3: Cell Migration Assay (Transwell/Boyden Chamber)
This protocol is based on a method used for assessing vascular endothelial cell migration[3].
Objective: To evaluate the effect of this compound on cell migration towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8-µm pore size)
-
24-well plates
-
Cell culture medium (serum-free and serum-containing)
-
Chemoattractant (e.g., VEGF, PDGF, or 10% FBS)
-
This compound stock solution (in DMSO)
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Giemsa or crystal violet)
-
Microscope
Procedure:
-
(Optional) Starve cells in serum-free medium for several hours to overnight before the assay.
-
Add cell culture medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Resuspend the cells in serum-free medium, with or without different concentrations of this compound.
-
Add the cell suspension to the upper chamber of the Transwell inserts (e.g., 75,000 cells per insert).
-
Incubate the plate at 37°C in a CO₂ incubator for a duration appropriate for the cell type (e.g., 4-24 hours).
-
After incubation, remove the inserts from the wells.
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixing solution.
-
Stain the migrated cells with a suitable staining solution.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the migration in this compound-treated groups to the control group.
Figure 4: Transwell Migration Assay Workflow.
Protocol 4: Apoptosis Assay in HL-60 Cells
This protocol is based on a study investigating this compound-induced apoptosis in HL-60 cells[2].
Objective: To determine the apoptotic effect of this compound on HL-60 cells.
Materials:
-
HL-60 cells
-
RPMI 1640 medium supplemented with 10% FBS and antibiotics
-
This compound stock solution (in DMSO)
-
Trypan blue solution
-
Hemocytometer
-
(Optional) Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
(Optional) Flow cytometer
Procedure:
-
Culture HL-60 cells in RPMI 1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells at a concentration of 1.25 x 10⁶ cells/mL.
-
Treat the cells with 100 µM this compound or vehicle (DMSO).
-
Incubate the cells for various time points (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
At each time point, collect an aliquot of the cell suspension.
-
For Viability Assessment:
-
Mix the cell suspension with an equal volume of trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells.
-
-
(Optional) For Apoptosis Quantification by Flow Cytometry:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Figure 5: HL-60 Apoptosis Assay Workflow.
Concluding Remarks
This compound is a valuable pharmacological tool for the in vitro investigation of cAMP-mediated signaling pathways. The effective concentration is highly dependent on the experimental context, and therefore, it is recommended to perform dose-response experiments to determine the optimal concentration for each specific application and cell type. The protocols provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their studies. Always ensure proper controls are included in all experiments.
References
- 1. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 2. glpbio.com [glpbio.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. pnas.org [pnas.org]
- 8. Role of cyclic nucleotide phosphodiesterase isoforms in cAMP compartmentation following β2-adrenergic stimulation of ICa,L in frog ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Cyclic AMP in Normalizing the Function of Engineered Human Blood Microvessels in Microfluidic Collagen Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Implication of Phosphodiesterase-4-Inhibition | MDPI [mdpi.com]
Ro 20-1724 solubility and preparation for experiments
These comprehensive application notes provide detailed protocols for researchers, scientists, and drug development professionals on the solubility, preparation, and experimental use of Ro 20-1724, a selective phosphodiesterase 4 (PDE4) inhibitor.
Compound Information
-
Name: this compound
-
Alternative Names: 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone, Ro 1724, Ro 20 1724, Ro 201724
Solubility and Stability
This compound exhibits good solubility in common organic solvents but is insoluble in water. Proper storage is crucial to maintain its stability.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | ≥ 50 mg/mL[5] | 100 mM[1][6] |
| Ethanol | 27.84 - 40 mg/mL[1][3] | 100 mM[1][6] |
| Water | Insoluble[3][4] | Insoluble |
| DMF | 30 mg/mL[7] | Not specified |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[7] | Not specified |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Stability |
| Solid (Powder) | Room Temperature or -20°C[2][4][8] | Stable for at least one to four years[3][7] |
| Solutions in DMSO or Ethanol | -20°C or -80°C[2][3][5][8] | Up to 6 months at -20°C[2]; 1 year at -80°C[8] |
Mechanism of Action: PDE4 Inhibition and cAMP Signaling
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][4][7] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[4] This elevation in cAMP levels activates downstream signaling pathways, primarily through the activation of Protein Kinase A (PKA).[9] Activated PKA can then phosphorylate various target proteins, including the transcription factor cAMP-response element binding protein (CREB), leading to the modulation of gene expression and various cellular responses.[9][10] These responses include the inhibition of inflammatory mediator release and the suppression of superoxide generation.[3][7]
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are generalized protocols for the preparation and use of this compound in common experimental settings. Researchers should optimize these protocols for their specific experimental needs.
Preparation of Stock Solutions
It is recommended to prepare and use solutions on the same day.[11] However, if stock solutions need to be prepared in advance, they should be stored under appropriate conditions.
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder (MW: 278.35 g/mol ). For example, to prepare 1 mL of a 100 mM stock solution, weigh 27.84 mg.
-
Dissolving: Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
In Vitro Experimental Protocol: Cell-Based Assays
This protocol provides a general guideline for treating cells with this compound to study its effects on intracellular cAMP levels or downstream cellular events.
Protocol 2: Treatment of Cultured Cells with this compound
-
Cell Plating: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow overnight.
-
Preparation of Working Solution: Dilute the this compound stock solution to the final desired concentration using cell culture medium. It is important to ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of solvent) should be included.
-
Incubation: Incubate the cells for the desired period.
-
Analysis: After incubation, cells can be harvested and analyzed for various endpoints, such as cAMP levels, protein phosphorylation, gene expression, or other cellular responses.
In Vivo Experimental Protocol: Animal Studies
This protocol outlines a general procedure for the administration of this compound to rodents. The dosage and administration route should be determined based on the specific experimental design and animal model.
Protocol 3: Intraperitoneal (i.p.) Administration of this compound in Mice
-
Preparation of Dosing Solution: For in vivo studies, this compound can be formulated in a vehicle suitable for injection. A common formulation involves dissolving the compound in a small amount of an organic solvent like DMSO and then diluting it with a vehicle such as saline or a solution containing co-solvents like PEG300 and Tween-80.[5] For example, a dosing solution can be prepared by first dissolving this compound in DMSO and then adding PEG300, Tween-80, and saline in a stepwise manner.[5]
-
Dosing: Administer the prepared this compound solution to the animals via intraperitoneal injection. The volume of injection should be based on the animal's body weight. A vehicle control group should be included in the experiment.
-
Observation and Analysis: Following administration, monitor the animals for any behavioral or physiological changes. At the end of the experiment, tissues or blood samples can be collected for further analysis.
Caption: General experimental workflow for this compound.
References
- 1. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 2. CliniSciences [clinisciences.com]
- 3. Enzo Life Sciences RO-20-1724, (1g), CAS Number: 29925-17-5, Quantity: | Fisher Scientific [fishersci.com]
- 4. Buy this compound | 29925-17-5 | >98% [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS:29925-17-5 | PDE4 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. This compound|29925-17-5|COA [dcchemicals.com]
Application Notes and Protocols for Ro 20-1724 in Primary Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ro 20-1724 is a cell-permeable and selective inhibitor of phosphodiesterase 4 (PDE4), the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in many cell types, including neurons.[1][2][3] By inhibiting PDE4, this compound elevates intracellular cAMP levels, thereby activating downstream signaling cascades, most notably the Protein Kinase A (PKA) pathway.[2][3][4] This mechanism makes this compound a valuable pharmacological tool in neuroscience research for investigating processes modulated by cAMP signaling, such as synaptic plasticity, memory formation, neuroinflammation, and neuronal survival.[5][6] These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in primary neuronal cultures.
Mechanism of Action: The cAMP Signaling Pathway
The primary mechanism of this compound is the inhibition of PDE4. In neurons, G-protein coupled receptors (GPCRs) often activate adenylyl cyclase, which synthesizes cAMP from ATP. PDE4 terminates this signal by hydrolyzing cAMP to AMP. This compound blocks this degradation step, leading to an accumulation of intracellular cAMP. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[3][6] Phosphorylated CREB (p-CREB) translocates to the nucleus to regulate the expression of genes involved in neuronal survival, synaptic plasticity, and other critical functions.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphodiesterase 4 Inhibition Impairs Cocaine-Induced Inhibitory Synaptic Plasticity and Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 4 inhibition impairs cocaine-induced inhibitory synaptic plasticity and conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE4 Inhibition Restores the Balance Between Excitation and Inhibition in VTA Dopamine Neurons Disrupted by Repeated In Vivo Cocaine Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS 29925-17-5 | PDE4 inhibitor [stressmarq.com]
- 6. PDE4 as a target for cognition enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Ro 20-1724 Administration in Animal Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the administration of Ro 20-1724, a selective phosphodiesterase 4 (PDE4) inhibitor, in various animal models of neurodegenerative diseases. The information is compiled to assist in the design and execution of preclinical studies investigating the therapeutic potential of this compound.
Introduction
This compound is a potent and selective inhibitor of cyclic AMP-specific phosphodiesterase type IV (PDE4).[1][2][3] By inhibiting PDE4, this compound increases intracellular levels of cyclic AMP (cAMP), a crucial second messenger involved in memory formation, synaptic plasticity, and neuroprotection.[1] This mechanism of action has made this compound a valuable research tool for investigating the therapeutic potential of PDE4 inhibition in neurodegenerative disorders such as Alzheimer's and Huntington's disease.[1][4]
Physicochemical Properties
| Property | Value |
| CAS Number | 29925-17-5 |
| Molecular Formula | C₁₅H₂₂N₂O₃ |
| Molecular Weight | 278.3 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (200 mg/ml) and ethanol (40 mg/ml). Insoluble in water. |
| Storage | For long-term storage, -20°C is recommended. For stock solutions, -80°C for up to 6 months and -20°C for up to 1 month. |
Application in Alzheimer's Disease Models
Streptozotocin (STZ)-Induced Sporadic Dementia Model in Rats
This model mimics aspects of sporadic Alzheimer's disease by inducing cognitive deficits and oxidative stress.
Quantitative Data Summary
| Animal Model | Treatment Group | Dose (µg/kg, i.p.) | Duration | Key Findings | Reference |
| Wistar Rats (STZ-induced) | This compound | 125 | 21 days | Attenuated cognitive deficits and oxidative stress. | [6][7] |
| Wistar Rats (STZ-induced) | This compound | 250 | 21 days | Significantly improved learning and memory; restored cholinergic function. | [6][7] |
| Wistar Rats (STZ-induced) | This compound | 500 | 21 days | Dose-dependent attenuation of cognitive deficits; reduced malondialdehyde and nitrite levels, and restored glutathione levels. | [6][7] |
Experimental Protocol
-
Animal Model Induction:
-
This compound Administration:
-
Behavioral Assessments:
-
Biochemical Estimations:
Signaling Pathway
Caption: this compound inhibits PDE4, leading to increased cAMP and neuroprotective effects.
Application in Huntington's Disease Models
3-Nitropropionic Acid (3-NP)-Induced Neurotoxicity Model in Rats
This model is used to study the biochemical and behavioral abnormalities associated with Huntington's disease.
Quantitative Data Summary
| Animal Model | Treatment Group | Dose (mg/kg, i.p.) | Duration | Key Findings | Reference |
| Rats (3-NP-induced) | This compound | 0.25 | 14 days | Attenuated behavioral and biochemical abnormalities. | [8] |
| Rats (3-NP-induced) | This compound | 0.5 | 14 days | Dose-dependently attenuated 3-NP induced neurotoxicity. | [8] |
Experimental Protocol
-
Animal Model Induction:
-
3-Nitropropionic acid (3-NP) is administered intraperitoneally (i.p.) at a dose of 10 mg/kg for 14 days.[8]
-
-
This compound Administration:
-
Behavioral Assessments:
-
Biochemical Estimations:
Experimental Workflow
Caption: Workflow for this compound administration in a 3-NP induced Huntington's model.
Mechanism of Action and Downstream Effects
This compound's neuroprotective effects are primarily attributed to its ability to increase intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[9] Phosphorylated CREB (p-CREB) plays a crucial role in promoting the expression of genes involved in neuronal survival and plasticity, such as brain-derived neurotrophic factor (BDNF).[4][9] The upregulation of these pathways helps to counteract the neurotoxic insults seen in models of neurodegeneration.[9] Furthermore, this compound has been shown to modulate inflammatory responses and support neuronal survival.[1]
Logical Relationship Diagram
Caption: Logical flow of this compound's neuroprotective mechanism of action.
Concluding Remarks
The provided data and protocols demonstrate the utility of this compound as a tool to investigate the role of PDE4 inhibition in ameliorating neurodegenerative pathologies in animal models. The detailed methodologies and summarized data offer a foundation for researchers to design and interpret studies aimed at developing novel therapeutics for diseases like Alzheimer's and Huntington's. It is important to note that this compound is for research use only and not for use in humans.[1][2]
References
- 1. This compound | CAS 29925-17-5 | PDE4 inhibitor [stressmarq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 4. Targeting Phosphodiesterases—Towards a Tailor-Made Approach in Multiple Sclerosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 29925-17-5 | >98% [smolecule.com]
- 6. Neuroprotective effect of RO-20-1724-a phosphodiesterase4 inhibitor against intracerebroventricular streptozotocin induced cognitive deficit and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repozitorij.mef.unizg.hr [repozitorij.mef.unizg.hr]
- 8. Neuroprotective role of PDE4 and PDE5 inhibitors in 3-nitropropionic acid induced behavioral and biochemical toxicities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Measuring cAMP Levels Following Ro 20-1724 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the measurement of intracellular cyclic adenosine monophosphate (cAMP) levels in response to treatment with Ro 20-1724. This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cAMP.[1] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, a critical second messenger involved in a myriad of cellular signaling pathways. Accurate quantification of cAMP levels is paramount for studying the efficacy and mechanism of action of PDE4 inhibitors like this compound. This guide covers the principles of common cAMP measurement assays, provides step-by-step experimental protocols, and includes data presentation guidelines for robust and reproducible results.
Introduction to this compound and cAMP Signaling
Cyclic AMP is a ubiquitous second messenger that mediates the cellular responses to a wide variety of extracellular stimuli. The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). The PDE4 family of enzymes is specific for the hydrolysis of cAMP.
This compound is a cell-permeable and selective inhibitor of PDE4, with a reported IC50 of approximately 2-3 µM.[1] By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell. This elevated cAMP can then activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), influencing processes like inflammation, cell proliferation, and apoptosis. The ability of this compound to increase intracellular cAMP makes it a valuable tool for studying cAMP-mediated signaling pathways and a potential therapeutic agent for inflammatory diseases.[2]
Signaling Pathway of this compound Action
References
Application Notes and Protocols for Ro 20-1724 in Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 20-1724 is a cell-permeable and selective inhibitor of phosphodiesterase type IV (PDE4).[1][2] PDE4 is a critical enzyme in the inflammatory cascade, primarily found in immune, epithelial, and brain cells, where it specifically hydrolyzes cyclic adenosine monophosphate (cAMP).[1][3] By inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn suppresses the production and release of pro-inflammatory cytokines and other inflammatory mediators.[1][4] This mechanism makes this compound a valuable tool for investigating anti-inflammatory pathways and for the preclinical assessment of potential anti-inflammatory drug candidates. These application notes provide detailed protocols for utilizing this compound in various anti-inflammatory assays.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and modulates the activity of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB).[5] The overall effect is a downregulation of the inflammatory response, characterized by a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-4, IL-5, and IL-6.[5][6][7]
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the inhibitory concentrations (IC50) and other quantitative data for this compound in various experimental settings.
| Parameter | Value | Cell/System | Comments | Reference |
| IC50 | ~2 µM | PDE4 Enzyme Activity | Cell-permeable, cAMP-specific PDE4 inhibitor. | [1][2] |
| IC50 | 1.93 µM | PDE4 Enzyme Activity | Selective inhibitor of cAMP-specific phosphodiesterase. | [5] |
| IC50 | 1.87 µM | Unstimulated TNF-α Production | Inhibition of TNF-α secretion from rat left ventricle. | [8] |
| IC50 | 2.39 µM | PDE4 Activity in TSHR-CNG-HEK293 cells | Cell-based assay measuring PDE4 activity. | [5] |
| IC50 | 1.72 µM | PDE4 Activity in TSHR-CNG-HEK293 cells | In the presence of TSH stimulation. | [9] |
| Ki | >25 µM | PDE3 Enzyme Activity | Weakly inhibits PDE3, demonstrating selectivity for PDE4. | [1][2] |
| Effective Conc. | 100 µM | IgE Production | Significantly inhibited IgE production in peripheral blood mononuclear leukocytes from atopic dermatitis patients. | [5] |
| Effective Conc. | 3 mg/kg/day (p.o.) | Eosinophil Influx & Cytokine Levels (in vivo) | In a murine model of allergic asthma, this compound reduced eosinophil influx and levels of TNF-α, IL-4, and IL-5 in bronchoalveolar lavage fluid. | [5][7] |
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details an in vitro assay to determine the effect of this compound on the production of pro-inflammatory cytokines by PBMCs stimulated with lipopolysaccharide (LPS).
Materials:
-
This compound
-
Ficoll-Paque
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Human peripheral blood
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.
-
Treatment:
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Stimulation: After the pre-incubation period, add LPS to a final concentration of 1 µg/mL to all wells except for the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
Supernatant Collection: Centrifuge the plates to pellet the cells and collect the culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.[6]
Protocol 2: Neutrophil Activation Assay (Superoxide Production)
This protocol outlines a method to assess the inhibitory effect of this compound on superoxide (O2-) production by activated human neutrophils.
Materials:
-
This compound
-
Dextran T-500
-
Ficoll-Paque
-
Hanks' Balanced Salt Solution (HBSS)
-
f-Met-Leu-Phe (fMLP) or Phorbol Myristate Acetate (PMA) as a stimulant
-
Cytochrome c
-
Superoxide Dismutase (SOD)
-
Spectrophotometer
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Cell Preparation: Resuspend the purified neutrophils in HBSS.
-
Treatment:
-
In a 96-well plate, add neutrophils, cytochrome c, and the desired concentrations of this compound or vehicle control.
-
Include a control set of wells with Superoxide Dismutase (SOD) to confirm the specificity of the assay.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Stimulation: Add a stimulant such as fMLP or PMA to each well to induce superoxide production.
-
Measurement: Immediately begin monitoring the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c, which is inhibited by SOD, is a measure of superoxide production.
-
Data Analysis: Calculate the rate of superoxide production and determine the inhibitory effect of this compound.
Protocol 3: Intracellular cAMP Measurement Assay
This protocol describes how to measure the direct effect of this compound on intracellular cAMP levels in a chosen cell line or primary cells.
Materials:
-
This compound
-
Cell line of interest (e.g., HEK293, U937, or primary cells like neutrophils)
-
Cell culture medium
-
0.1 M HCl
-
cAMP immunoassay kit (e.g., ELISA or TR-FRET based)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere or equilibrate overnight.
-
Treatment:
-
The next day, replace the medium with fresh serum-free medium containing various concentrations of this compound.
-
Incubate for a specified period (e.g., 15-30 minutes) at 37°C.[10]
-
-
Cell Lysis: Terminate the reaction by removing the medium and lysing the cells with 0.1 M HCl to release intracellular cAMP.[10]
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.
-
Data Normalization: Normalize the cAMP levels to the protein concentration in each well to account for variations in cell number.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro anti-inflammatory assay using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Applications - CAT N°: 18272 [bertin-bioreagent.com]
- 3. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 4. Cyclic AMP regulates cytokine stimulation of endothelin-1 release in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Differential modulation of cytokine production by drugs: implications for therapy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of selective phosphodiesterase inhibitors, alone and in combination, on a murine model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. Activation of the A3 Adenosine Receptor Inhibits fMLP-Induced Rac Activation in Mouse Bone Marrow Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ro 20-1724 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 20-1724 is a cell-permeable and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting the degradation of cAMP, this compound effectively increases its intracellular concentration, making it an invaluable tool in high-throughput screening (HTS) assays designed to investigate G-protein coupled receptor (GPCR) signaling pathways, particularly those involving Gs and Gi proteins. These application notes provide detailed protocols and data for the effective use of this compound in various HTS formats.
Mechanism of Action
This compound specifically targets PDE4, which hydrolyzes cAMP to AMP.[2] In cell-based assays, inhibition of PDE4 by this compound leads to an accumulation of cAMP. This amplified signal is then detected using various reporter systems, providing a robust and sensitive method for identifying compounds that modulate the activity of GPCRs or other components of the cAMP signaling pathway.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound and its typical working concentrations in various HTS assays.
| Parameter | Value | Cell Line / Condition | Source |
| IC₅₀ | 2.0 µM | PDE4 | [1] |
| IC₅₀ | 1.930 µM | cAMP-specific PDE4 | [3] |
| IC₅₀ | 2.39 µM | TSHR-CNG-HEK293 cells (without TSH stimulation) | [3][4][5][6] |
| IC₅₀ | 1.72 µM | TSHR-CNG-HEK293 cells (with 30 nM TSH stimulation) | [4][5][6] |
| IC₅₀ | 1.44 µM | Parental CNG-HEK293 cells (with 0.2 µM forskolin) | [4][5][6] |
| Kᵢ | 3.1 µM | PDE IV | [7] |
| Kᵢ | 1930 nM | cAMP-specific PDE4 | [8] |
| Assay Type | Typical Concentration | Purpose | Source |
| Cell-based PDE4 Assay | 30 µM (EC₁₀₀) | Maximal inhibition for signal window determination | [4] |
| CRE-β-lactamase Assay | 100 µM (IC₁₀₀) | PDE inhibition to sensitize assay for AC stimulators | [9] |
| CNG Channel Coupled cAMP Assay | 50 µM | PDE inhibition | [10] |
| HTRF cAMP Assay | 300 µM | PDE inhibition | [11][12][13] |
| ACTOne Membrane Potential Assay | 25 µM | PDE inhibition | [14] |
Experimental Protocols
Protocol 1: Cell-Based PDE4 Assay using a Cyclic Nucleotide-Gated (CNG) Channel Biosensor
This protocol is adapted from a high-throughput screening assay for PDE4 inhibitors in a 1536-well plate format.[4][5]
Materials:
-
TSHR-CNG-HEK293 cells (or other suitable cell line expressing a CNG channel and a GPCR of interest)
-
DMEM with 10% FBS, Penicillin/Streptomycin, and 250 µg/ml Geneticin
-
This compound (stock solution in DMSO)
-
Membrane potential dye
-
1536-well black, clear-bottom tissue culture plates
Procedure:
-
Cell Plating:
-
Culture TSHR-CNG-HEK293 cells to 80-90% confluency.
-
Resuspend cells in DMEM with 2% FBS at a concentration of 500,000 cells/ml.
-
Dispense 4 µl of the cell suspension into each well of a 1536-well plate (final density: 2000 cells/well).[10]
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound or test compounds in an appropriate buffer.
-
Using a pin tool or acoustic dispenser, transfer a small volume (e.g., 23 nl) of the compound solutions to the assay plate.
-
-
Dye Loading and Incubation:
-
Signal Detection:
-
Measure the fluorescence using a plate reader compatible with the membrane potential dye's excitation and emission wavelengths.
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol is a general guide for using this compound in an HTRF-based cAMP assay to screen for inhibitors of a constitutively active Gs-alpha subunit.[11][13]
Materials:
-
C6 cells (expressing a constitutively active Gsα mutant) or other suitable cell line
-
DMEM
-
DPBS with 1 mM CaCl₂, 0.5 mM MgCl₂, 0.05% BSA, 0.005% Tween 20
-
This compound (stock solution in DMSO)
-
HTRF cAMP assay kit reagents (cAMP-d2 and anti-cAMP-cryptate)
-
Low-volume 384- or 1536-well white plates
Procedure:
-
Cell Plating:
-
Assay Preparation:
-
Aspirate the growth medium, leaving a residual volume.
-
Wash the cells with DPBS and aspirate, again leaving a small residual volume.
-
-
Compound and this compound Addition:
-
Lysis and HTRF Reagent Addition:
-
Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP-cryptate reagents according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Read the HTRF signal (emission at 665 nm and 620 nm after excitation at 320 nm) on a compatible plate reader.
-
Calculate the 665/620 ratio and normalize the data to controls.
-
Concluding Remarks
This compound is a cornerstone tool compound for HTS assays involving the cAMP signaling pathway. Its reliable and potent inhibition of PDE4 allows for the amplification of cAMP signals, thereby increasing the sensitivity and robustness of assays designed to identify modulators of GPCRs and other pathway components. The protocols and data presented here provide a comprehensive guide for the successful implementation of this compound in high-throughput screening campaigns. Researchers should optimize concentrations and incubation times based on their specific cell line and assay format to achieve the best performance.
References
- 1. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp | PLOS One [journals.plos.org]
- 12. scispace.com [scispace.com]
- 13. A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for Combining Ro 20-1724 with Other Pharmacological Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 20-1724 is a cell-permeable and selective inhibitor of phosphodiesterase type IV (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] By inhibiting PDE4, this compound effectively elevates intracellular cAMP levels, a critical second messenger involved in a myriad of cellular processes including inflammation, smooth muscle relaxation, and neuronal function.[4][5] This has led to its investigation in various therapeutic areas such as inflammatory diseases, neurological disorders, and cardiovascular conditions.[5][6][7]
The efficacy of this compound can be significantly enhanced when used in combination with other pharmacological agents that also modulate the cAMP signaling pathway. This document provides detailed application notes and experimental protocols for combining this compound with other compounds, such as adenylyl cyclase activators and inhibitors of other PDE families, to achieve synergistic or additive effects.
Mechanism of Action: Synergistic cAMP Elevation
This compound's primary mechanism of action is the inhibition of PDE4, which leads to an accumulation of intracellular cAMP.[4][8][9] The effects of this compound can be potentiated by agents that stimulate the synthesis of cAMP, such as the adenylyl cyclase activator forskolin, or by co-administration with inhibitors of other PDE isozymes, like the PDE3 inhibitor cilostamide.
Figure 1: Signaling pathway of this compound and Forskolin.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the combination of this compound with other pharmacological agents.
Table 1: Potentiation of Forskolin-Induced cAMP Increase by this compound in Vascular Smooth Muscle Cells[10]
| Time Point | Fold Increase in cAMP (Forskolin + this compound) vs. Forskolin alone |
| 30 minutes | 5.1 |
| 60 minutes | 7.8 |
| 360 minutes | 5.6 |
Table 2: Synergistic Inhibition of Vascular Smooth Muscle Cell Migration[10]
| Treatment | Inhibition of PDGF-induced Migration |
| 10 µmol/L Forskolin | 21% |
| 10 µmol/L Forskolin + this compound | 63% |
| 1 µmol/L Forskolin + Cilostamide + this compound | 68% |
| 1 µmol/L Forskolin + IBMX | ~76% |
Table 3: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC₅₀ | 2 µM | [1][3] |
| Kᵢ | 3.1 µM | [8] |
| Kᵢ | 1930 nM | [9] |
Experimental Protocols
Protocol 1: In Vitro Measurement of cAMP Levels in Cultured Cells
This protocol is adapted from studies investigating the synergistic effects of this compound and forskolin on intracellular cAMP accumulation.[10]
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells)
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Forskolin (stock solution in DMSO)
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Prepare drug solutions by diluting stock solutions of this compound and forskolin in cell culture medium to the final desired concentrations.
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the drug-containing medium to the cells. Include appropriate controls: vehicle (DMSO), this compound alone, and forskolin alone.
-
Incubate the cells for the desired time points (e.g., 30, 60, 360 minutes).[10]
-
After incubation, aspirate the medium and lyse the cells according to the instructions of the cAMP assay kit.
-
Perform the cAMP assay to determine the intracellular cAMP concentration in each sample.
-
Normalize the cAMP concentration to the protein content of each sample.
Figure 2: Workflow for in vitro cAMP measurement.
Protocol 2: In Vitro Smooth Muscle Relaxation Assay
This protocol is based on studies evaluating the potentiation of smooth muscle relaxants by this compound.[11][12]
Materials:
-
Isolated smooth muscle tissue (e.g., rat aorta, guinea pig taenia caeci)
-
Organ bath system with force transducer
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂
-
Contractile agent (e.g., phenylephrine, high-K⁺ solution)
-
This compound
Procedure:
-
Mount the isolated smooth muscle tissue in the organ bath containing physiological salt solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension.
-
Induce a stable contraction with a contractile agent.
-
Once a stable contraction is achieved, pre-incubate the tissue with this compound or its vehicle for a defined period.
-
Add the relaxant agent in a cumulative concentration-response manner.
-
Record the changes in muscle tension using the force transducer.
-
Calculate the relaxation as a percentage of the initial contraction.
Figure 3: Workflow for smooth muscle relaxation assay.
Protocol 3: In Vivo Anti-Inflammatory and Neuroprotective Studies in Rodent Models
This protocol provides a general framework for in vivo studies based on published research.[7][13]
Materials:
-
Rodent model of disease (e.g., allergic asthma, neurodegeneration)[7][13]
-
This compound
-
Combination agent
-
Vehicle for drug administration
-
Appropriate equipment for behavioral testing, tissue collection, and biochemical analysis
Procedure:
-
Acclimate the animals to the housing conditions.
-
Induce the disease model according to established protocols.
-
Prepare the drug formulations. For in vivo use in rats, this compound can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]
-
Administer this compound and the combination agent via the desired route (e.g., intraperitoneal, oral).[9][13] Dosages from literature range from 125-500 µg/kg for neuroprotection studies in rats to 3 mg/kg for anti-inflammatory studies in mice.[7][13]
-
Perform behavioral assessments at specified time points.
-
At the end of the study, euthanize the animals and collect tissues for biochemical and histological analysis (e.g., cytokine levels, cholinesterase activity, oxidative stress markers).[7][13]
Applications and Potential Combinations
-
With Forskolin: To maximally stimulate cAMP production for studies on smooth muscle relaxation, inhibition of cell migration, and anti-inflammatory effects.[10][11]
-
With PDE3 Inhibitors (e.g., Cilostamide): To achieve a supra-additive increase in cAMP and synergistic inhibition of vascular smooth muscle cell migration.[10]
-
With Prostaglandin E2 (PGE2): To investigate the role of cAMP in modulating inflammatory responses and apoptosis in neutrophils.[14]
-
With Beta-adrenergic Agonists (e.g., Isoproterenol, Salbutamol): To potentiate the relaxant effects on smooth muscle, particularly in airway and vascular tissues.[12][15]
-
With Rolipram: For comparative studies on PDE4 inhibition in various contexts, including neuroprotection and anti-inflammatory models.[16][17]
Concluding Remarks
The combination of this compound with other pharmacological agents that modulate the cAMP signaling pathway offers a powerful approach to enhance its therapeutic potential. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at exploring these synergistic interactions in various disease models. Careful consideration of the specific experimental context, including cell type, tissue, and animal model, is crucial for obtaining robust and reproducible results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 3. Ro-20-1724 [sigmaaldrich.com]
- 4. This compound, Phosphodiesterase 4 (PDE4) inhibitor (CAS 29925-17-5) | Abcam [abcam.com]
- 5. This compound | CAS 29925-17-5 | PDE4 inhibitor [stressmarq.com]
- 6. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of RO-20-1724-a phosphodiesterase4 inhibitor against intracerebroventricular streptozotocin induced cognitive deficit and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Relaxant effects of forskolin in smooth muscle. Role of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of beta-adrenergic stimulation on calcium movements in rabbit aortic smooth muscle: relationship with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. Prostaglandin E2 inhibits apoptosis in human neutrophilic polymorphonuclear leukocytes: role of intracellular cyclic AMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Potential antidepressant activity of rolipram and other selective cyclic adenosine 3',5'-monophosphate phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The type IV phosphodiesterase inhibitors, this compound and rolipram, block the initiation of cocaine self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ro 20-1724 not dissolving properly in DMSO
Technical Support Center: Ro 20-1724
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on dissolution issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2] Published solubility data from various suppliers indicates a high degree of solubility, though the exact values vary. For a quick comparison, please refer to the data summary table below.
Q2: My this compound is not dissolving completely in DMSO. What are the possible reasons?
A2: Several factors can contribute to incomplete dissolution. These may include:
-
Suboptimal Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3] The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound.
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Incorrect Solvent Temperature: Dissolution may be slower at room temperature. Gentle warming can often facilitate the process.
-
Compound Purity and Formulation: While most commercial sources provide high-purity this compound, variations in crystalline form or the presence of impurities can affect solubility.
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Concentration Issues: Attempting to prepare a solution that is too concentrated can lead to insolubility.
Q3: How should I store this compound and its DMSO stock solution?
A3: The solid, powdered form of this compound should be stored under desiccating conditions at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for up to six months, though some suppliers recommend shorter durations of one to three months for optimal performance.[1][2][4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I use other solvents to dissolve this compound?
A4: Yes, this compound is also reported to be soluble in ethanol.[1][2] However, DMSO is more commonly used for preparing high-concentration stock solutions for in vitro experiments.
Troubleshooting Guide: this compound Dissolution in DMSO
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in the DMSO stock solution upon storage. | The solution may be supersaturated, or the storage temperature is too low. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. Consider preparing a slightly less concentrated stock solution for long-term storage. |
| The compound appears as a suspension or fails to dissolve completely. | The DMSO may have absorbed moisture, or the solution is too concentrated. | Use fresh, anhydrous-grade DMSO.[3] Try gentle warming (up to 37°C) and vortexing or brief sonication to aid dissolution.[4] If the issue persists, try preparing a more dilute solution. |
| The solution is cloudy or hazy. | This could indicate the presence of insoluble impurities or that the solubility limit has been exceeded. | Centrifuge the solution to pellet any insoluble material and carefully transfer the clear supernatant. Consider filtering the solution through a 0.22 µm syringe filter if necessary. |
Data Summary
This compound Solubility Data
| Solvent | Reported Solubility | Source |
| DMSO | 100 mM | Abcam, R&D Systems |
| DMSO | 200 mg/ml | Enzo Life Sciences[1], Clinisciences[2] |
| DMSO | 56 mg/mL (201.18 mM) | Selleck Chemicals[3] |
| DMSO | 25 mg/mL | Cayman Chemical[5], MedChemExpress[4] |
| Ethanol | 100 mM | Abcam, R&D Systems |
| Ethanol | 40 mg/ml | Enzo Life Sciences[1], Clinisciences[2] |
| Ethanol | 56 mg/mL | Selleck Chemicals[3] |
| Ethanol | 25 mg/mL | Cayman Chemical[5] |
| Water | Insoluble | Enzo Life Sciences[1], Selleck Chemicals[3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 278.35 g/mol )
-
Anhydrous-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 2.78 mg of this compound.
-
Aliquot the compound: Weigh out the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous-grade DMSO to the tube.
-
Dissolve the compound: Cap the tube tightly and vortex thoroughly. If the compound does not dissolve completely, you may proceed with the following steps:
-
Gentle Warming: Place the tube in a water bath or on a heat block set to 37°C for 5-10 minutes. Vortex again.
-
Sonication: If warming is not sufficient, place the tube in a sonicator bath for 5-10 minutes.
-
-
Storage: Once the compound is fully dissolved, the stock solution can be stored at -20°C. For long-term storage, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.
Visualizations
Experimental Workflow for Dissolving this compound in DMSO
References
unexpected cell toxicity with Ro 20-1724 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cell toxicity with Ro 20-1724 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels.[3] This elevation in cAMP can modulate various cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.
Q2: I observed significant cell death in my experiments with this compound, which was unexpected. Is this a known effect?
Yes, while often used for its anti-inflammatory and neuroprotective properties, this compound has been reported to induce apoptosis in several cell types, particularly in cancer cell lines such as promyelocytic leukemia (HL-60), B-cell chronic lymphocytic leukemia (B-CLL), and some carcinoma cells.[3][4][5] Therefore, observing cell death is not necessarily an artifact and may be a real biological effect of the compound depending on the cell type and experimental conditions.
Q3: Is the cytotoxic effect of this compound always linked to increased cAMP levels?
Interestingly, some studies suggest that the pro-apoptotic effects of this compound in certain cancer cells, like HL-60, may occur through a cAMP-independent mechanism.[4] This indicates that while this compound is a potent PDE4 inhibitor, it may have other cellular effects leading to apoptosis. In contrast, in other cell types like neutrophils and megakaryocytes, elevated cAMP levels due to this compound treatment have been shown to inhibit apoptosis.[6][7]
Q4: Are there known off-target effects of this compound that could explain the observed toxicity?
The available literature suggests that this compound is a selective inhibitor of PDE4.[2] However, at high concentrations, the possibility of off-target effects cannot be entirely ruled out. Some studies have noted that the concentrations of this compound used to induce apoptosis are sometimes high (e.g., 50-100 μM), which might lead to effects unrelated to PDE4 inhibition.[5]
Q5: How does the effect of this compound vary between different cell types?
The cellular response to this compound is highly cell-type specific. For instance:
-
Pro-apoptotic: It promotes apoptosis in HL-60 promyelocytic leukemia cells and B-CLL cells.[3][4][5]
-
Anti-apoptotic: It inhibits apoptosis in human neutrophils and megakaryocytes.[6][7]
-
Anti-proliferative/Anti-migratory: It can suppress cell motility in colon cancer cell lines and inhibit vascular smooth muscle cell migration.[3][8]
Troubleshooting Guide
If you are observing unexpected cell toxicity with this compound, follow this guide to troubleshoot the issue.
Q1: What are the first steps I should take to investigate unexpected cell death?
-
Verify the concentration of this compound: Ensure that the final concentration in your experiment is correct. A simple calculation error can lead to a much higher dose than intended.
-
Check for solvent toxicity: this compound is typically dissolved in DMSO.[9][10] Run a vehicle control (cells treated with the same concentration of DMSO without this compound) to rule out toxicity from the solvent.
-
Assess cell health and culture conditions: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma) before starting the experiment.
-
Perform a dose-response curve: Test a wide range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) for toxicity in your specific cell line. This will help you identify a non-toxic working concentration if your goal is to avoid cell death.
Q2: How can I determine if the observed cell death is due to apoptosis?
You can perform several assays to confirm if the cells are undergoing apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Q3: How can I investigate if the toxicity is mediated by cAMP?
To determine if the observed cytotoxicity is dependent on the increase in intracellular cAMP, you can perform the following experiments:
-
Measure intracellular cAMP levels: Use a cAMP ELISA kit to quantify the levels of cAMP in your cells after treatment with this compound. This will confirm that the drug is active as a PDE4 inhibitor in your system.
-
Use other cAMP-elevating agents: Treat your cells with other agents that increase cAMP, such as forskolin (an adenylyl cyclase activator) or a cell-permeable cAMP analog like dibutyryl-cAMP.[6] If these agents mimic the toxic effect of this compound, it suggests a cAMP-dependent mechanism.
-
Use a PKA inhibitor: If the effect is cAMP-dependent, it is likely mediated by Protein Kinase A (PKA). Pre-treating the cells with a PKA inhibitor, such as H-89, might rescue the cells from this compound-induced death.[6]
Quantitative Data Summary
Table 1: Inhibitory Concentrations of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 | 2.0 µM | PDE4 | [2] |
| IC50 | 2 µM | PDE IV | |
| Ki | 3.1 µM | PDE IV (Cell-free assay) | [9] |
| IC50 | 1.72 µM | TSHR-CNG-HEK293 cells (with TSH) | [11][12] |
| IC50 | 2.39 µM | TSHR-CNG-HEK293 cells (without TSH) | [11][12] |
| IC50 | 1.44 µM | CNG-HEK293 cells (with forskolin) | [11][12] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Effect | Concentration | Cell Type | Reference |
| Apoptosis Induction | 50-100 µM | HL-60 cells | [5] |
| Apoptosis Induction | Not specified | B-CLL cells | [3] |
| Inhibition of IgE Synthesis | 10⁻⁶ M - 10⁻⁴ M | Atopic Dermatitis Mononuclear Leukocytes | [13] |
| Inhibition of Neutrophil Apoptosis | Not specified | Human Neutrophils | [6] |
| Inhibition of Megakaryocyte Apoptosis | 10 µM | Megakaryocytes | [7] |
| Suppression of Cell Motility | Dose-dependent | DLD-1 colon cancer cells | [3] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time. Include positive and negative controls.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Intracellular cAMP Measurement (ELISA)
-
Cell Lysis: After treating the cells with this compound, lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit.
-
ELISA Protocol: Follow the manufacturer's instructions for the competitive ELISA. This typically involves adding the cell lysates and a fixed amount of HRP-labeled cAMP to a microplate pre-coated with an anti-cAMP antibody.
-
Incubation and Washing: Incubate the plate, then wash to remove unbound reagents.
-
Substrate Addition: Add a substrate solution to develop the color.
-
Absorbance Measurement: Stop the reaction and measure the absorbance.
-
Quantification: Determine the cAMP concentration in the samples by comparing their absorbance to a standard curve.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 3. ispub.com [ispub.com]
- 4. Cyclic AMP-specific phosphodiesterase inhibitor rolipram and RO-20-1724 promoted apoptosis in HL60 promyelocytic leukemic cells via cyclic AMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Prostaglandin E2 inhibits apoptosis in human neutrophilic polymorphonuclear leukocytes: role of intracellular cyclic AMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 8. ahajournals.org [ahajournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | Cytotoxicity of Zardaverine in Embryonal Rhabdomyosarcoma from a Costello Syndrome Patient [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
variability in experimental results with Ro 20-1724
Welcome to the technical support center for Ro 20-1724. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing variability in experimental results obtained using the phosphodiesterase 4 (PDE4) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable and selective inhibitor of cyclic AMP-specific phosphodiesterase 4 (PDE4).[1][2] Its primary function is to prevent the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.[2] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors like Protein Kinase A (PKA) and influences processes such as inflammation, cell proliferation, and differentiation.[2]
Q2: What are the common experimental applications of this compound?
This compound is widely used in research to study the role of cAMP signaling in various physiological and pathological processes. Common applications include:
-
Investigating inflammatory responses, as it can inhibit the release of cytokines and reactive oxygen species.[1][3]
-
Neuroprotective effect studies.[4]
-
Research into conditions like asthma and chronic obstructive pulmonary disease (COPD).[2]
-
Examining its potential in reducing excessive alcohol intake.[5]
Q3: Why am I observing different IC50 or Ki values for this compound in my experiments compared to published data?
Variability in IC50 and Ki values can arise from several factors:
-
Assay Conditions: The specific experimental conditions, such as substrate concentration, enzyme source (recombinant vs. native), and buffer composition, can significantly influence the calculated potency.
-
Cell-Based vs. Biochemical Assays: Cell-based assays may yield different values compared to biochemical assays due to factors like cell permeability, off-target effects within the cell, and the presence of endogenous substrates. For example, the IC50 of this compound was found to be similar in a cell-based assay with and without forskolin stimulation, but the basal signal was much lower without it.[6][7]
-
Supplier Variability: Although purity is generally high (≥98-99%), minor differences in the supplied compound or its formulation can contribute to variations.[2][8]
-
Data Reporting: Different sources may report Ki or IC50 values which are not directly interchangeable.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Solubility
Symptoms:
-
Precipitate formation in stock solutions or experimental media.
-
Cloudy appearance of solutions.
-
Lower than expected efficacy in experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Improper Solvent | This compound is practically insoluble in water.[9][10] Use appropriate organic solvents like DMSO or ethanol to prepare stock solutions.[8][9][10][11] |
| Hygroscopic DMSO | DMSO readily absorbs moisture from the air, which can significantly reduce the solubility of this compound.[4][9] Always use fresh, anhydrous DMSO from a newly opened bottle.[9] |
| Incorrect Storage of Stock Solutions | Improper storage can lead to degradation or precipitation. Store stock solutions at -20°C for short-term (up to 3 months) or -80°C for long-term (up to 6 months) storage.[4][8][10] Avoid repeated freeze-thaw cycles. |
| Precipitation upon Dilution | When diluting the stock solution into aqueous buffers or cell culture media, the compound may precipitate. To avoid this, dilute in a stepwise manner and ensure vigorous mixing. For in vivo studies, specific formulations with co-solvents like PEG300, Tween-80, or corn oil may be necessary.[4] |
Issue 2: Variability in Cell-Based Assay Results
Symptoms:
-
High well-to-well or day-to-day variability in cAMP levels or downstream readouts.
-
Lack of a clear dose-response curve.
-
Unexpected cell toxicity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Health and Density | Ensure cells are healthy, within a low passage number, and plated at a consistent density. Cell density can affect the signal-to-basal ratio in assays.[7] |
| Inconsistent Agonist Stimulation | If co-stimulating with an agonist (e.g., forskolin) to induce cAMP production, ensure the concentration and incubation time are consistent across all experiments.[12] |
| Off-Target Effects | This compound can weakly inhibit PDE3 at higher concentrations (Ki > 25 µM).[1][3] Consider using a concentration range that is selective for PDE4 (typically in the low micromolar range). |
| Solvent Effects | High concentrations of DMSO or ethanol can be toxic to cells. Ensure the final solvent concentration in your assay is low and consistent across all wells, including controls. |
| Presence of Other PDE Isoforms | The target cells may express multiple PDE isoforms. The observed effect of this compound will depend on the relative expression and activity of PDE4 compared to other PDEs.[12][13] |
Data Presentation
Table 1: Reported Inhibitory Potency of this compound
| Parameter | Value | Source |
| IC50 | 2 µM | [1][3] |
| IC50 | 3 µM | [2] |
| IC50 | 0.2 µM | [8] |
| Ki | 1930 nM (1.93 µM) | [4] |
| Ki | 3.1 µM | [9] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | ≥ 50 mg/mL (179.63 mM) | [4] |
| DMSO | 56 mg/mL (201.18 mM) | [9] |
| DMSO | 25 mg/mL | [1][3] |
| DMSO | 200 mg/mL | [8][10][11] |
| Ethanol | 56 mg/mL | [9] |
| Ethanol | 25 mg/mL | [1][3] |
| Ethanol | 40 mg/mL | [8][10][11] |
| Water | Insoluble | [9][10] |
| DMF | 30 mg/mL | [1][3] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO (newly opened), sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 359.3 µL of DMSO to 1 mg of this compound, assuming a molecular weight of 278.35 g/mol ). d. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[4] e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store aliquots at -20°C for up to 3 months or -80°C for up to 6 months.[4][8][10]
Protocol 2: General Cell-Based cAMP Assay
-
Cell Plating: Plate cells in a suitable multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with serum-free media or a suitable assay buffer. Pre-incubate the cells with varying concentrations of this compound (prepared by diluting the stock solution in assay buffer) for a specific period (e.g., 30 minutes). Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulation: Add a cAMP-inducing agent (e.g., forskolin or a specific GPCR agonist) to the wells and incubate for the desired time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., ELISA, HTRF, or luminescence-based assays).
-
Data Analysis: Measure the cAMP levels and plot the concentration-response curve for this compound to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in the cAMP signaling pathway.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, Phosphodiesterase 4 (PDE4) inhibitor (CAS 29925-17-5) | Abcam [abcam.com]
- 3. This compound | CAS 29925-17-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 10-1014-50mg | this compound [29925-17-5] Clinisciences [clinisciences.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Enzo Life Sciences RO-20-1724, (1g), CAS Number: 29925-17-5, Quantity: | Fisher Scientific [fishersci.com]
- 11. astorscientific.us [astorscientific.us]
- 12. ahajournals.org [ahajournals.org]
- 13. pure.rug.nl [pure.rug.nl]
Optimizing Ro 20-1724 Incubation Time for Maximum Effect: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of Ro 20-1724 for maximal experimental effect. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and data summaries in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that specifically breaks down cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels.[2][3] This elevation in cAMP modulates various cellular processes, including inflammation, synaptic plasticity, and cell differentiation.[2][4]
Q2: What is a typical incubation time for this compound?
The optimal incubation time for this compound is highly dependent on the experimental model and the biological question being investigated. Published studies have reported a wide range of incubation times, from as short as 10 minutes to as long as 21 days. For in vitro cell culture experiments, common incubation times range from 30 minutes to 6 hours.[4][5][6][7] In vivo studies have utilized longer treatment durations, such as 21 days, to observe significant neuroprotective effects.[4][8]
Q3: How do I determine the optimal incubation time for my experiment?
The ideal approach is to perform a time-course experiment. This involves treating your cells or animal models with this compound for varying durations and measuring the desired downstream effect (e.g., cAMP levels, cytokine production, gene expression). This will allow you to identify the time point at which the maximal effect is achieved.
Q4: What factors can influence the optimal incubation time?
Several factors can affect the ideal incubation time, including:
-
Cell type or tissue: Different cells have varying levels of PDE4 expression and different downstream signaling kinetics.
-
Concentration of this compound: The concentration of the inhibitor will influence how quickly a significant biological effect is observed.
-
Specific biological endpoint: The time required to observe changes in cAMP levels will be much shorter than the time needed to see effects on cell differentiation or protein expression.
-
In vitro vs. in vivo models: In vivo studies generally require longer treatment durations to account for drug distribution, metabolism, and complex physiological responses.[4][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak effect observed | Incubation time is too short. | Perform a time-course experiment to determine the optimal incubation duration. |
| Concentration of this compound is too low. | Perform a dose-response experiment to identify the optimal concentration. | |
| Cell viability is compromised. | Check cell health and viability before and after treatment. Ensure proper storage and handling of this compound. | |
| Degraded this compound. | Use a fresh stock of this compound. Store the compound under desiccating conditions at -20°C for long-term storage. | |
| High background or off-target effects | Incubation time is too long. | Reduce the incubation time. A shorter duration may be sufficient to achieve the desired effect without inducing off-target responses. |
| Concentration of this compound is too high. | Lower the concentration of this compound. | |
| Non-specific binding. | Ensure appropriate controls are included in your experiment, such as vehicle-treated samples. | |
| Inconsistent results between experiments | Variability in cell passage number or density. | Use cells within a consistent passage number range and ensure consistent cell seeding density. |
| Inconsistent incubation conditions. | Maintain consistent temperature, CO2 levels, and humidity during incubation. | |
| Inconsistent preparation of this compound solution. | Prepare fresh stock solutions and ensure complete dissolution. |
Data on this compound Incubation Times from Literature
The following table summarizes various incubation times for this compound reported in different experimental contexts.
| Incubation Time | Experimental Model | Purpose of Treatment | Observed Effect | Reference |
| 10 minutes | HEK-MOR cells | Induce cAMP overshoot | Significant increase in cAMP levels | [5] |
| 30 minutes | HEK293-RXFP1 cells | Stimulate cAMP production | Amplification of cAMP signal | [7] |
| 30 minutes | C6 and H2 cell lines | Inhibit phosphodiesterase activity | Significant differences in basal cAMP levels | [6] |
| 1, 2, 3, 4, 5, and 6 hours | HL-60 cells | Induce apoptosis | Time-dependent increase in apoptosis | [4] |
| 21 days | Adult male albino Wistar rats (in vivo) | Attenuate cognitive deficit and oxidative stress | Significant attenuation of streptozotocin-induced effects | [4][8] |
Key Experimental Protocols
Protocol 1: In Vitro Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general procedure for determining the optimal incubation time of this compound in a cell culture model.
1. Cell Seeding:
-
Plate cells at a consistent density in a multi-well plate (e.g., 96-well or 24-well).
-
Allow cells to adhere and reach the desired confluency (typically 70-80%) overnight.
2. Preparation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO or ethanol.[1]
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
3. Treatment:
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the cells for a range of time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 6 hr).
4. Endpoint Measurement:
-
At each time point, harvest the cells or cell lysate.
-
Measure the desired biological endpoint. This could include:
5. Data Analysis:
-
Plot the measured effect against the incubation time to determine the time point at which the maximal effect is observed.
Protocol 2: In Vivo Treatment of a Rat Model for Neuroprotection
This protocol is based on a study investigating the neuroprotective effects of this compound in a rat model of cognitive deficit.[4][8]
1. Animal Model:
-
Adult male albino Wistar rats (200-250 g).
-
Induction of cognitive deficit (e.g., via intracerebroventricular streptozotocin administration).
2. Drug Preparation and Administration:
-
Prepare this compound for intraperitoneal (i.p.) injection at the desired dosage (e.g., 125, 250, and 500 μg/kg).[8]
3. Behavioral and Biochemical Analysis:
-
Perform behavioral tests to assess cognitive function at the end of the treatment period.
-
Collect brain tissue for biochemical analysis, such as measuring markers of oxidative stress.
Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding the experimental design and the mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for optimizing this compound incubation time in vitro.
Caption: Simplified signaling pathway of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 29925-17-5 | PDE4 inhibitor [stressmarq.com]
- 3. scbt.com [scbt.com]
- 4. glpbio.com [glpbio.com]
- 5. scispace.com [scispace.com]
- 6. journals.plos.org [journals.plos.org]
- 7. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
potential off-target effects of Ro 20-1724 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Ro 20-1724. This guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels.
Q2: What are the typical working concentrations for this compound to achieve selective PDE4 inhibition?
For selective PDE4 inhibition, it is recommended to use this compound in the low micromolar range. The reported IC50 value for PDE4 is approximately 2-3 µM, with a Ki value of around 1.9-3.1 µM.[3][4][5][6]
Q3: Are there any known off-target effects of this compound?
Yes, potential off-target effects have been reported, particularly at higher concentrations. These include weak inhibition of other phosphodiesterase enzymes and the induction of biological effects that are independent of cAMP signaling.
Q4: Can this compound affect other phosphodiesterase (PDE) families?
This compound is considered selective for PDE4. However, at concentrations significantly higher than its IC50 for PDE4, it may exhibit weak inhibitory effects on other PDE families, such as PDE3.[7]
Q5: Have any cAMP-independent effects of this compound been observed?
Yes, studies have shown that this compound can induce apoptosis in certain cancer cell lines, such as HL-60 and RPMI-8392, through a mechanism that does not appear to involve an increase in cAMP.[8] It has been suggested that at high concentrations (50-100 µM), this effect might be due to the inhibition of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[7]
Troubleshooting Guide
Issue 1: Unexpected or contradictory results at high concentrations of this compound.
-
Possible Cause: At concentrations significantly above the IC50 for PDE4 (e.g., > 25 µM), this compound may be engaging off-target molecules. This can lead to mixed pharmacological effects that are not solely attributable to PDE4 inhibition.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of this compound that elicits the desired PDE4-mediated effect without introducing off-target phenomena.
-
Use a More Selective Inhibitor: Consider using a more recently developed, highly selective PDE4 inhibitor as a control to confirm that the observed effect is indeed mediated by PDE4.
-
Investigate cAMP-Independence: If you suspect a cAMP-independent effect, try to rescue or mimic the observed phenotype using other agents that modulate the cAMP pathway (e.g., forskolin to increase cAMP or a PKA inhibitor to block cAMP signaling).
-
Issue 2: Observing apoptosis in your cell line upon treatment with this compound.
-
Possible Cause: As documented in hematopoietic cell lines, this compound can induce apoptosis independently of its effect on cAMP, particularly at higher concentrations.[8] This may be relevant in other cell types as well.
-
Troubleshooting Steps:
-
Assess cAMP Levels: Measure intracellular cAMP levels in your cells after treatment with this compound at the concentration that induces apoptosis. If there is no significant increase in cAMP, the effect is likely off-target.
-
Control for cAMP-Mediated Apoptosis: In parallel, treat your cells with other cAMP-elevating agents to determine if increased cAMP itself induces apoptosis in your specific cell model.
-
Consider NFAT Inhibition: If you hypothesize that the apoptosis is due to NFAT inhibition, you can use a more specific NFAT inhibitor (e.g., VIVIT) as a positive control to see if it phenocopies the effect of this compound.
-
Data Presentation
Table 1: Inhibitory Potency of this compound against Phosphodiesterases
| Target | IC50 / Ki | Notes | Reference(s) |
| PDE4 | IC50 ≈ 2-3 µM | Primary target | [5] |
| Ki ≈ 1.9-3.1 µM | [4][6] | ||
| PDE3 | Weak inhibition at >25 µM | Significantly less potent than against PDE4 | [7] |
Experimental Protocols
Protocol 1: Assessing cAMP-Independent Apoptosis
This protocol is adapted from studies on HL-60 cells and can be modified for other cell lines.
-
Cell Culture: Culture your cells of interest to the desired confluency.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (e.g., DMSO). As a positive control for cAMP-mediated effects, include a treatment with forskolin (a direct adenylyl cyclase activator) or a cell-permeable cAMP analog (e.g., 8-Br-cAMP).
-
Apoptosis Assay: After the desired incubation period (e.g., 24-48 hours), assess apoptosis using a standard method such as:
-
Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Caspase-3/7 activity assay.
-
TUNEL assay.
-
-
cAMP Measurement: In a parallel experiment, treat cells with the same concentrations of this compound for a shorter duration (e.g., 30-60 minutes) and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Correlate the induction of apoptosis with the changes in intracellular cAMP levels. If apoptosis is observed at concentrations of this compound that do not significantly increase cAMP, this suggests a cAMP-independent off-target effect.
Visualizations
Caption: On- and off-target pathways of this compound.
Caption: Workflow for troubleshooting unexpected apoptosis.
References
- 1. ≥98% (TLC), solid, cAMP phosphodiesterase inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 2. Enzo Life Sciences RO-20-1724, (1g), CAS Number: 29925-17-5, Quantity: | Fisher Scientific [fishersci.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, Phosphodiesterase 4 (PDE4) inhibitor (CAS 29925-17-5) | Abcam [abcam.com]
- 6. rupress.org [rupress.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Cyclic AMP-specific phosphodiesterase inhibitor rolipram and RO-20-1724 promoted apoptosis in HL60 promyelocytic leukemic cells via cyclic AMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 20-1724 Technical Support Center: Troubleshooting Degradation and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common degradation and storage issues associated with Ro 20-1724, a potent phosphodiesterase 4 (PDE4) inhibitor. By following these troubleshooting guides and frequently asked questions (FAQs), users can ensure the stability and efficacy of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is considered stable and should be stored in a cool, dry, and well-ventilated area in its original, securely sealed container.[1] For long-term storage, temperatures of 4°C or -20°C are recommended, and the compound can be stable for up to 12 months under desiccating conditions.[2][3] Some suppliers suggest that the solid is stable for at least one year when stored at +20°C and for up to three years at -20°C as a powder.[4][5]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO and ethanol.[3][4] It is practically insoluble in water.[4] When preparing stock solutions, it is crucial to use high-quality, anhydrous solvents, as the presence of water can affect solubility and stability. MedChemExpress specifically advises using newly opened DMSO because its hygroscopic nature can impact product solubility.[2]
For storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2] Solutions in DMSO or ethanol can be stored at -20°C for up to 3-6 months.[4][6] For longer-term storage of up to one year, -80°C is recommended for solutions in solvent.[5]
Q3: Is this compound sensitive to light?
A3: Yes, there are indications that this compound is light-sensitive.[7] Therefore, it is recommended to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: It is strongly advised to avoid repeated freeze-thaw cycles of this compound stock solutions.[2][5] Freeze-thaw cycles can lead to the introduction of moisture, especially with hygroscopic solvents like DMSO, which can potentially lead to compound degradation or precipitation. Aliquoting the stock solution into single-use vials is the best practice to maintain its integrity.[2]
Q5: What are the potential signs of this compound degradation?
A5: Signs of degradation can include a decrease in the expected biological activity in your assays, changes in the physical appearance of the solid or solution (e.g., color change, precipitation), or the appearance of unexpected peaks in analytical analyses such as HPLC or LC-MS.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Reduced or Loss of Biological Activity
If you observe a diminished or complete loss of the expected inhibitory effect of this compound, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Verify Storage Conditions: Ensure the solid compound and stock solutions have been stored according to the recommendations (see FAQs).- Prepare Fresh Stock Solution: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh solution from the solid compound.- Protect from Light: Confirm that the compound and its solutions have been consistently protected from light. |
| Incorrect Concentration | - Verify Dilutions: Double-check all calculations and dilution steps to ensure the final concentration in the assay is correct.- Calibrate Pipettes: Ensure that the pipettes used for dilution are properly calibrated. |
| Assay-Specific Issues | - Check Cell Health: Ensure the cells used in the assay are healthy and responsive.- Optimize Assay Conditions: Review and optimize assay parameters such as incubation time and cell density. |
Issue 2: Precipitation of this compound in Aqueous Solutions
This compound is known to be insoluble in water.[4] Precipitation is a common issue when diluting a DMSO or ethanol stock solution into an aqueous buffer or cell culture medium.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | - Decrease Final Concentration: The final concentration of this compound in the aqueous medium may be too high. Try lowering the concentration.- Increase Solvent Concentration: If the experimental system allows, a slightly higher final concentration of the organic solvent (e.g., DMSO, ethanol) may help to keep the compound in solution. However, be mindful of solvent toxicity to cells.- Use a Surfactant or Solubilizing Agent: The use of a biocompatible surfactant or solubilizing agent, such as Tween-80 or SBE-β-CD, can improve solubility.[2] MedChemExpress suggests formulations with PEG300/PEG400 and Tween-80 for in vivo use.[2]- Gentle Warming and Sonication: If precipitation occurs during preparation, gentle warming and/or sonication can aid in dissolution.[2] |
| Buffer Incompatibility | - Check Buffer pH and Composition: Although specific data is limited, the stability of this compound could be affected by the pH and composition of the buffer. Test solubility in different buffers if possible. |
Data Presentation: Storage and Stability Summary
| Form | Solvent | Storage Temperature | Reported Stability | Source |
| Solid | N/A | Room Temperature | Stable | [8] |
| Solid | N/A | +20°C | At least 1 year | [4] |
| Solid | N/A | -20°C | Up to 12 months (desiccated) | [3] |
| Solid | N/A | -20°C | 3 years | [5] |
| Solution | DMSO / Ethanol | -20°C | 1 month | [2] |
| Solution | DMSO / Ethanol | -20°C | Up to 3 months | [4] |
| Solution | DMSO / Ethanol | -20°C | Up to 6 months | [6] |
| Solution | DMSO / Ethanol | -80°C | 6 months | [2] |
| Solution | Solvent | -80°C | 1 year | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO or 100% ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex or sonicate at room temperature until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol can be adapted to assess the stability of this compound under specific experimental conditions.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Prepare a solution of this compound in the cell culture medium at the final working concentration to be tested. Also, prepare a control sample of the medium with the same final concentration of DMSO.
-
Take an initial sample (T=0) for immediate analysis.
-
Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO₂).
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Store the collected samples at -80°C until analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS method.
-
Compare the concentration at each time point to the T=0 sample to determine the stability of this compound over time.
-
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound.
Caption: Troubleshooting logic for addressing reduced biological activity of this compound.
References
- 1. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies on repository compound stability in DMSO under various conditions [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mybiosource.com [mybiosource.com]
- 8. researchgate.net [researchgate.net]
troubleshooting inconsistent Ro 20-1724 efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in the efficacy of Ro 20-1724, a selective phosphodiesterase 4 (PDE4) inhibitor. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments using this compound.
Question: Why am I observing lower than expected or no effect of this compound in my cell-based assay?
Possible Causes and Troubleshooting Steps:
-
Compound Solubility and Stability:
-
Issue: this compound has poor aqueous solubility and may precipitate out of solution, especially in aqueous media.[1][2][3] Stock solutions are typically prepared in organic solvents like DMSO or ethanol.[1][2]
-
Troubleshooting:
-
Ensure your final concentration of the organic solvent in the cell culture media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
When diluting the stock solution, add it to the aqueous media with vigorous vortexing or mixing to ensure proper dispersion and minimize precipitation.
-
Visually inspect your final working solution for any signs of precipitation. If observed, prepare a fresh dilution.
-
For long-term storage, stock solutions in DMSO or ethanol can be kept at -20°C for up to 6 months.[2] Repeated freeze-thaw cycles should be avoided.
-
-
-
Inappropriate Cell Density or Assay Conditions:
-
Issue: The efficacy of this compound can be dependent on the specific cell type, cell density, and the basal level of cAMP.
-
Troubleshooting:
-
Optimize cell density for your specific assay. Very high cell densities may metabolize the compound more rapidly.
-
Consider stimulating the cells with an adenylyl cyclase activator like forskolin to increase basal cAMP levels.[4] The inhibitory effect of this compound will be more pronounced when cAMP production is stimulated.[4]
-
-
-
Incorrect Concentration Range:
-
Issue: The effective concentration of this compound can vary significantly between different cell types and experimental conditions.
-
Troubleshooting:
-
Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. A typical starting range for in vitro studies is 1-100 µM.[5]
-
-
Question: I am seeing significant variability in the efficacy of this compound between experiments. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Inconsistent Agonist Stimulation:
-
Issue: If you are using an agonist to stimulate cAMP production, variations in the agonist's concentration or incubation time will lead to variable this compound efficacy.
-
Troubleshooting:
-
Ensure precise and consistent preparation and application of the stimulating agonist.
-
Optimize the timing of this compound pre-incubation before adding the agonist.
-
-
-
Cell Passage Number and Health:
-
Issue: The expression levels of PDE4 can change with cell passage number and overall cell health.
-
Troubleshooting:
-
Use cells within a consistent and low passage number range for all experiments.
-
Regularly monitor cell health and morphology to ensure consistency.
-
-
-
Presence of Other Phosphodiesterases:
-
Issue: While this compound is selective for PDE4, other PDE families can also hydrolyze cAMP.[6][7] If other PDEs are highly expressed in your cell type, the effect of PDE4 inhibition alone may be less pronounced.
-
Troubleshooting:
-
Characterize the PDE expression profile of your cell line if possible.
-
Consider using a broad-spectrum PDE inhibitor like IBMX as a positive control to assess the maximal effect of PDE inhibition.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4).[6][8] PDE4 is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This increased cAMP level activates downstream signaling pathways, such as those involving Protein Kinase A (PKA) and cAMP response element-binding protein (CREB).[5]
Q2: What are the recommended storage conditions for this compound? A2: As a solid, this compound is stable at room temperature for up to 2 years.[2][3] Stock solutions in DMSO or ethanol should be stored at -20°C and are stable for up to 6 months.[2] Some suppliers recommend storing the solid compound at -20°C.[6]
Q3: In which solvents is this compound soluble? A3: this compound is soluble in DMSO (up to 200 mg/ml) and ethanol (up to 40 mg/ml).[1][2][3] It is poorly soluble in water.[1]
Q4: What are the typical inhibitory concentrations for this compound? A4: The IC50 and Ki values for this compound can vary depending on the experimental system. The following table summarizes some reported values.
| Parameter | Value | Cell/System | Reference |
| IC50 | 2 µM | Not Specified | [6][8][9][10] |
| Ki | 3.1 µM | Not Specified | [11] |
| Ki | 1930 nM | Not Specified | [12] |
| IC50 | 2.39 µM | TSHR-CNG-HEK293 cells | [5][13] |
| IC50 | 1.44 µM | CNG-HEK293 cells (with forskolin) | [13] |
Experimental Protocols
General Protocol for a Cell-Based cAMP Assay Using this compound
This protocol provides a general framework. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your particular experiment.
-
Cell Seeding:
-
Seed cells in a multi-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
On the day of the experiment, dilute the stock solution in serum-free cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
-
Cell Treatment:
-
Remove the growth medium from the cells and wash once with a buffered saline solution (e.g., PBS).
-
Add the prepared this compound working solutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubate the cells with this compound for a predetermined time (e.g., 30-60 minutes).
-
-
Stimulation of cAMP Production (Optional but Recommended):
-
Prepare a solution of a cAMP-stimulating agent (e.g., forskolin or a specific GPCR agonist) in serum-free medium.
-
Add the stimulating agent to the wells containing this compound and the vehicle control.
-
Incubate for the desired stimulation period (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based assays).
-
Measure the intracellular cAMP levels using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the EC50.
-
Visualizations
Caption: cAMP signaling pathway and the inhibitory action of this compound on PDE4.
Caption: Troubleshooting workflow for inconsistent this compound efficacy.
References
- 1. Enzo Life Sciences RO-20-1724, (1g), CAS Number: 29925-17-5, Quantity: | Fisher Scientific [fishersci.com]
- 2. CliniSciences [clinisciences.com]
- 3. astorscientific.us [astorscientific.us]
- 4. ahajournals.org [ahajournals.org]
- 5. glpbio.com [glpbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. portlandpress.com [portlandpress.com]
- 8. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 9. Ro-20-1724 [sigmaaldrich.com]
- 10. Ro-20-1724 [sigmaaldrich.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ro 20-1724 Solvent Vehicle Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the vehicle effects of solvents used with Ro 20-1724. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for this compound?
This compound is a selective inhibitor of cAMP-specific phosphodiesterase (PDE4). Due to its chemical properties, it is insoluble in water. The most commonly used solvents for both in vitro and in vivo studies are Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2][3][4]
Q2: Why is a vehicle control essential when working with this compound?
The solvents used to dissolve this compound, such as DMSO and ethanol, can have their own biological effects.[5][6] These effects can confound experimental results, making it difficult to attribute observed changes solely to the action of this compound. A vehicle control, which consists of the same solvent or solvent mixture used to deliver the drug but without the drug itself, is crucial to isolate and understand the true effect of this compound.[7][8][9]
Q3: How do I prepare a vehicle control for my in vitro experiments?
For in vitro studies, the concentration of the solvent in the vehicle control must match the final concentration of the solvent in the experimental (drug-treated) condition.[7]
-
Example with DMSO: If you dissolve this compound in DMSO to make a stock solution and then dilute this stock solution into your cell culture medium to a final DMSO concentration of 0.1%, your vehicle control should be cell culture medium containing 0.1% DMSO without this compound.[7]
Q4: What are the potential effects of DMSO as a solvent?
DMSO is a widely used solvent but can exhibit a range of biological activities, including:
-
Altering cell proliferation and differentiation.[5]
-
Influencing gene expression.
-
Exhibiting anti-inflammatory effects.
-
At higher concentrations, causing cytotoxicity.
It is generally recommended to keep the final concentration of DMSO in cell culture below 0.5% to minimize these off-target effects.
Q5: What are the considerations for using ethanol as a solvent?
Ethanol is another common solvent for this compound. However, it can also impact experimental outcomes:
-
Ethanol can affect cell proliferation, particularly in hormone-sensitive cell lines like MCF-7.[6]
-
In animal studies, ethanol can have systemic effects on the central nervous system and other organs.[10]
-
One study noted that the solvent for Ro-20-1724, 95% ethanol, did not cause a significant change in the measured parameters during a methacholine-induced steady-state constriction.[11]
Q6: How should I prepare a vehicle control for my in vivo experiments?
For in vivo studies, the vehicle control should be prepared and administered in the exact same manner as the drug solution, including the same volume and concentration of all solvent components.[9] For instance, a formulation for this compound has been described as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[12] The corresponding vehicle control would be this exact mixture without this compound.
Troubleshooting Guides
Issue 1: I am observing an unexpected effect in my cells treated with the vehicle control.
-
Possible Cause: The concentration of the solvent (e.g., DMSO) may be too high, leading to off-target effects or cytotoxicity.
-
Troubleshooting Steps:
-
Review Solvent Concentration: Check the final concentration of your solvent in the culture medium. For DMSO, aim for a concentration of ≤ 0.5%.
-
Perform a Dose-Response Curve for the Vehicle: Test a range of solvent concentrations on your cells to determine the highest concentration that does not produce a significant biological effect on the endpoints you are measuring.
-
Consider an Alternative Solvent: If the vehicle effects remain problematic, explore alternative solvents or solvent systems.
-
Issue 2: The solubility of this compound is poor when I dilute my stock solution into aqueous media.
-
Possible Cause: this compound is hydrophobic and can precipitate out of solution when the concentration of the organic solvent is significantly reduced.
-
Troubleshooting Steps:
-
Optimize Stock Concentration: Prepare a more concentrated stock solution in your chosen solvent to minimize the volume added to the aqueous medium, thereby keeping the final solvent concentration low.
-
Use a Co-Solvent System: For in vivo studies, complex vehicle formulations containing co-solvents and surfactants (e.g., PEG300, Tween-80) can improve solubility.[12]
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.
-
Issue 3: I am seeing variability between experiments when using a vehicle control.
-
Possible Cause: Inconsistent preparation of the vehicle control or drug solutions.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that the vehicle and drug solutions are prepared fresh for each experiment using a standardized and well-documented protocol.
-
Use High-Quality Reagents: Use fresh, high-purity solvents. DMSO, for example, is hygroscopic and absorbing water can affect its solvating properties.[1][2]
-
Consistent Administration: For in vivo studies, ensure the route and timing of administration for both the vehicle and the drug are identical.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (179.63 mM) | [12][13] |
| Ethanol | 56 mg/mL | [1][2] |
| Water | Insoluble | [1][2] |
| DMF | 30 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
Table 2: Potential Effects of Common Solvents
| Solvent | System | Observed Effect | Reference |
| DMSO | Ovarian Carcinoma Cell Lines | Increased cell number at 10⁻⁴ M | [5] |
| Ethanol | MCF-7 Breast Cancer Cells | Stimulated cell proliferation | [6] |
| Ethanol (7.5% and 10%) | Wistar Rats (Hippocampus) | Increased nitrite production and lipid peroxidation | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound and Vehicle Control for In Vitro Cell-Based Assays
-
Prepare this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the highest drug concentration does not exceed a non-toxic level (typically ≤ 0.5%).
-
-
Prepare Vehicle Control:
-
Prepare a vehicle control solution by adding the same volume of 100% DMSO to the cell culture medium as was used for the highest concentration of the this compound working solution. This ensures the final DMSO concentration is identical between the vehicle control and the highest drug treatment group.[7]
-
Protocol 2: Preparation of this compound and Vehicle Control for In Vivo Administration
-
Prepare this compound Formulation:
-
Based on the required dose and administration volume, calculate the amount of this compound needed.
-
Prepare the vehicle solution. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[12]
-
Dissolve the this compound in the DMSO component first.
-
Sequentially add the PEG300, Tween-80, and Saline, ensuring the solution is well-mixed after each addition.
-
-
Prepare Vehicle Control:
-
Prepare the vehicle control by mixing the same volumes of DMSO, PEG300, Tween-80, and Saline without the addition of this compound.
-
-
Administration:
-
Administer the same volume of the this compound formulation and the vehicle control to the respective groups of animals using the same route of administration (e.g., intraperitoneal injection).
-
Visualizations
Caption: In Vitro Experimental Workflow for this compound.
Caption: this compound Signaling and Potential Solvent Interference.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. selleckchem.com [selleckchem.com]
- 3. Enzo Life Sciences RO-20-1724, (1g), CAS Number: 29925-17-5, Quantity: | Fisher Scientific [fishersci.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. genetics - Why is a DMSO-only Control Important? - Biology Stack Exchange [biology.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Animal Models and the Cognitive Effects of Ethanol - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Evaluation of the Concentration of Ethanol as a Vehicle for the Administration of Resveratrol Measured Through Its Antioxidant Effect in the Hippocampus of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor cell permeability of Ro 20-1724
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the phosphodiesterase 4 (PDE4) inhibitor, Ro 20-1724. The content is designed to address common challenges, particularly those related to its perceived poor cell permeability in certain experimental setups.
Troubleshooting Guide
Issue: Suboptimal or No Effect of this compound in Cell-Based Assays
Researchers may observe a weaker-than-expected effect of this compound on intracellular cyclic AMP (cAMP) levels or downstream signaling pathways. This can often be attributed to its effective intracellular concentration. Here are some troubleshooting steps:
1. Verify Stock Solution and Handling:
-
Solubility: this compound is practically insoluble in water but soluble in DMSO (up to 200 mg/ml) and ethanol (up to 40 mg/ml).[1][2][3] Ensure the compound is fully dissolved in the appropriate solvent before diluting it in your cell culture medium. For DMSO stocks, it is advisable to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[4]
-
Storage: Store stock solutions at -20°C or -80°C.[1][4][5] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[4] Solutions in DMSO or ethanol can be stored at -20°C for up to 6 months.[1]
2. Optimize Working Concentration:
-
The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Typical working concentrations in the literature range from 10 µM to 100 µM.[6][7]
3. Co-treatment with an Adenylyl Cyclase Activator:
-
To potentiate the effect of this compound, consider co-treatment with an adenylyl cyclase activator, such as forskolin. By increasing the production of cAMP, you provide more substrate for PDE4, making its inhibition by this compound more pronounced. This combination has been shown to have a synergistic effect on increasing intracellular cAMP and inhibiting cell migration.[6]
4. Use in Combination with a Cell-Permeable cAMP Analog:
-
For applications where maximizing intracellular cAMP is crucial, such as improving endothelial barrier function, this compound is often used in conjunction with a cell-permeable cAMP analog like 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (8-CPT-cAMP).[8][9][10][11] This combination ensures a sustained high level of intracellular cAMP.
5. Consider Pre-incubation Time:
-
The time required for this compound to exert its effects can vary. Experiment with different pre-incubation times before applying your stimulus of interest. Some protocols recommend a pre-incubation of 1 hour.[12]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4).[1][13][14] PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP can then activate downstream effectors like Protein Kinase A (PKA) and influence processes such as inflammation, cell proliferation, and differentiation.
Q2: How should I prepare and store this compound?
-
Reconstitution: this compound is a white solid.[1] It is soluble in DMSO (up to 200 mg/ml) and ethanol (up to 40 mg/ml), but insoluble in water.[1][2][3] We recommend preparing a concentrated stock solution in high-quality, anhydrous DMSO.
-
Storage: The solid powder can be stored at room temperature or -20°C for up to 2 years.[1] Stock solutions in DMSO or ethanol should be aliquoted and stored at -20°C for up to 6 months[1] or -80°C for longer-term stability.[4][5] Avoid repeated freeze-thaw cycles.[4]
Q3: Is this compound considered cell-permeable?
While several suppliers describe this compound as cell-permeable[1][13], its efficiency can be limited in certain cell types or experimental conditions, leading to the perception of poor permeability. For this reason, it is often used in combination with other agents that increase cAMP levels to achieve a more robust biological response.[6][8][9][10][11]
Q4: Why is this compound often used with forskolin or 8-CPT-cAMP?
Using this compound in combination with an adenylyl cyclase activator like forskolin or a cell-permeable cAMP analog like 8-CPT-cAMP creates a powerful synergistic effect. Forskolin stimulates the production of cAMP, while this compound inhibits its degradation. This two-pronged approach leads to a more significant and sustained increase in intracellular cAMP levels than either compound could achieve alone.[6] Similarly, 8-CPT-cAMP directly elevates intracellular cAMP, and this compound prevents its breakdown.[8][10]
Q5: What are the typical working concentrations for this compound?
The optimal concentration of this compound can vary depending on the cell type and the specific experimental goals. A good starting point for dose-response studies is in the range of 1 µM to 100 µM. For example, in studies on vascular smooth muscle cells, 10 µM this compound was used in combination with forskolin.[6] In studies on blood-brain barrier models, a concentration of 17.5 µM is commonly used with a cAMP analog.[8][10][11]
Q6: How can I measure the effectiveness of this compound in my experiment?
The most direct way to measure the effectiveness of this compound is to quantify intracellular cAMP levels. This can be done using commercially available kits, such as ELISA or LANCE cAMP assays.[7] Downstream effects can also be assessed, such as the phosphorylation of CREB (cAMP response element-binding protein) or changes in gene expression regulated by cAMP.
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target | Potency Metric | Value (µM) |
| PDE4 | IC50 | 2.0[13][14] |
| PDE4 | IC50 | 3.0 |
| PDE4 | Ki | 3.1[4] |
| PDE4 | Ki | 1.93[5] |
| PDE3 | Ki | > 25[13] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | up to 200 mg/ml[1][2][3] |
| Ethanol | up to 40 mg/ml[1][2][3] |
| Water | Insoluble[3][4] |
Experimental Protocols
Protocol: Potentiating Intracellular cAMP Levels in Cultured Cells
This protocol describes a general method for increasing intracellular cAMP in adherent cell cultures using this compound in combination with forskolin.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Forskolin
-
Cultured cells in multi-well plates
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C.
-
Prepare a 10 mM stock solution of forskolin in DMSO. Aliquot and store at -20°C.
-
-
Cell Seeding:
-
Seed your cells of interest in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Cell Treatment:
-
On the day of the experiment, aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add serum-free medium to the cells.
-
Prepare your treatment conditions by diluting the stock solutions directly into the serum-free medium. Include the following controls:
-
Vehicle control (e.g., 0.1% DMSO)
-
This compound alone (e.g., 10 µM)
-
Forskolin alone (e.g., 10 µM)
-
This compound (10 µM) + Forskolin (10 µM)
-
-
Add the treatment media to the respective wells.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 30 minutes to 1 hour).
-
-
Measurement of Intracellular cAMP:
-
Following incubation, lyse the cells according to the protocol provided with your cAMP assay kit.
-
Measure the intracellular cAMP levels according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cAMP levels to the protein concentration in each well.
-
Compare the cAMP levels across the different treatment groups. A synergistic effect is expected in the co-treatment group.
-
Visualizations
References
- 1. CliniSciences [clinisciences.com]
- 2. astorscientific.us [astorscientific.us]
- 3. Enzo Life Sciences RO-20-1724, (1g), CAS Number: 29925-17-5, Quantity: | Fisher Scientific [fishersci.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. pnas.org [pnas.org]
- 8. Quantitatively relating brain endothelial cell–cell junction phenotype to global and local barrier properties under varied culture conditions via the Junction Analyzer Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Improved Method for the Establishment of an In Vitro Blood-Brain Barrier Model Based on Porcine Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpp.krakow.pl [jpp.krakow.pl]
- 13. caymanchem.com [caymanchem.com]
- 14. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
minimizing batch-to-batch variation of Ro 20-1724
Welcome to the technical support center for Ro 20-1724. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing batch-to-batch variation and to offer troubleshooting support for experiments involving this selective phosphodiesterase 4 (PDE4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable chemical compound that acts as a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3] PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.[1] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors like Protein Kinase A (PKA) and cAMP response element-binding protein (CREB).[4] This modulation of cAMP signaling underlies its effects on processes such as inflammation, cell proliferation, and apoptosis.[1][4]
Q2: What are the common experimental applications of this compound?
This compound is widely used in research to study cAMP-dependent signaling pathways.[2] Its applications include investigating inflammatory responses, where it has been shown to inhibit the release of cytokines and reactive oxygen species.[2] It is also utilized in neuroscience research for its neuroprotective effects and its role in cognitive processes.[4][5] Additionally, it serves as a tool in studies related to cardiovascular function and smooth muscle relaxation.[6]
Q3: In what solvents can I dissolve this compound and what are the recommended storage conditions?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with solubilities reported up to 100-200 mg/mL in DMSO and around 40 mg/mL in ethanol.[7][8] It is sparingly soluble in aqueous solutions. For long-term storage, it is recommended to store the solid compound at -20°C under desiccating conditions, where it can be stable for several years.[1][2] Stock solutions in DMSO or ethanol can be stored at -20°C for several months, though fresh preparation is often recommended for in vivo experiments.[5][7][8]
Q4: Why am I observing variability in my experimental results with different batches of this compound?
Batch-to-batch variation in chemical compounds can arise from several factors, including differences in purity, the presence of residual solvents or byproducts from synthesis, and variations in crystalline form (polymorphism).[9] Even minor impurities can significantly impact experimental outcomes by causing off-target effects or altering the effective concentration of the active compound.[2][5][10] Inconsistent storage and handling can also contribute to degradation of the compound over time.
Troubleshooting Guide: Minimizing Batch-to-Batch Variation
Unexpected or inconsistent results between experiments using different lots of this compound can be a significant source of frustration and can compromise the reproducibility of your research. This guide provides a systematic approach to troubleshooting and minimizing such variability.
Initial Checks and Observations
-
Inconsistent IC50/EC50 values: Are you observing a shift in the dose-response curve?
-
Reduced or absent expected effect: Is the compound failing to produce the anticipated biological response at previously established concentrations?
-
Unexpected off-target effects: Are you observing cellular responses that were not present with previous batches?
-
Solubility issues: Does the new batch show different solubility characteristics in the same solvent?
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Purity and Impurities | 1. Review the Certificate of Analysis (CoA): Carefully compare the purity specifications on the CoAs of the different batches. Look for any noted differences in the analytical methods used for purity assessment (e.g., HPLC, TLC, NMR).[11] 2. Perform an in-house quality control check: If you have access to analytical instrumentation, consider running a simple analysis like HPLC or mass spectrometry to compare the profiles of the old and new batches. 3. Contact the supplier: If you suspect a quality issue, contact the supplier's technical support with the batch numbers and a detailed description of the observed inconsistencies. |
| Compound Stability and Degradation | 1. Verify storage conditions: Ensure that the compound has been consistently stored according to the manufacturer's recommendations (-20°C, desiccated).[1] 2. Prepare fresh stock solutions: Avoid using old stock solutions, as repeated freeze-thaw cycles or prolonged storage at 4°C can lead to degradation. Prepare fresh solutions from the solid compound for critical experiments.[8] 3. Protect from light and moisture: Store the compound in a tightly sealed container and protect it from light. |
| Experimental Procedure | 1. Standardize protocols: Ensure that all experimental parameters, including cell passage number, reagent concentrations, and incubation times, are kept consistent across experiments. 2. Validate a new batch before use in critical experiments: Perform a dose-response experiment with each new batch to determine its IC50 or EC50 and compare it to the values obtained with previous batches. This will allow you to adjust the working concentration if necessary. |
| Solvent Quality | 1. Use high-purity, anhydrous solvents: The quality of the solvent used to dissolve this compound can impact its stability and solubility. Use fresh, high-purity, and anhydrous DMSO or ethanol. Moisture-absorbing DMSO can reduce solubility.[12] |
Quantitative Data Summary
The inhibitory potency of this compound can vary depending on the experimental system and assay conditions. The following table summarizes reported IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values from various sources.
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 | 3 µM | cAMP-specific PDE4 | [1] |
| Ki | 1930 nM (1.93 µM) | cAMP-specific PDE4 | [5] |
| Ki | 3.1 µM | PDE IV | [10] |
| IC50 | 2 µM | cAMP-specific PDE4 | [2][3] |
| IC50 | 1.93 µM | cAMP-specific PDE4 | [4] |
| IC50 | 2.39 µM | PDE4 activity in TSHR-CNG-HEK293 cells | [4] |
Experimental Protocols
Protocol 1: In Vitro Cell-Based cAMP Assay
This protocol provides a general framework for assessing the effect of this compound on intracellular cAMP levels in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell culture medium
-
Forskolin (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA, HTRF)
-
DMSO (high purity)
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of working concentrations.
-
Pre-treatment: Remove the cell culture medium and replace it with serum-free medium containing the desired concentrations of this compound. A vehicle control (DMSO) should be included. Incubate for 30-60 minutes.
-
Stimulation: Add an adenylyl cyclase activator, such as forskolin, to the wells to stimulate cAMP production. Incubate for the time determined by your experimental optimization.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.[13]
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50.
Protocol 2: Validating a New Batch of this compound
To ensure consistency, it is crucial to validate each new batch of this compound.
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the new and a previously validated (reference) batch of this compound in the same high-purity DMSO.
-
Perform Parallel Dose-Response Experiments: Using the cell-based cAMP assay protocol described above, perform dose-response experiments for both batches of this compound in parallel on the same day, using the same batch of cells and reagents.
-
Compare IC50/EC50 Values: Calculate the IC50 or EC50 value for each batch. The values should be within an acceptable range of variation (e.g., ± 2-fold).
-
Assess Maximal Effect: Compare the maximal effect (Emax) achieved by both batches to ensure they produce a similar biological response at saturating concentrations.
-
Documentation: Record the batch number, supplier, date of receipt, and the results of the validation experiment for future reference.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for validating a new batch of this compound.
Caption: Decision tree for troubleshooting batch-to-batch variation.
References
- 1. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 3. glpbio.com [glpbio.com]
- 4. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 5. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 6. pnas.org [pnas.org]
- 7. techmate.co.uk [techmate.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 10. Why are high-purity chemicals essential for advanced scientific experiments? - Valencylab [valencylab.com]
- 11. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing Ro 20-1724 with other selective PDE4 inhibitors
A Comparative Guide to Ro 20-1724 and Other Selective PDE4 Inhibitors for Researchers
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in intracellular signaling, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger.[1] The degradation of cAMP to AMP by PDE4 terminates various cAMP-mediated signaling pathways.[2] Consequently, inhibiting PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates a wide range of cellular processes, including inflammation.[3][4] This makes PDE4 a significant therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis.[4]
This compound was one of the first selective inhibitors developed for PDE4 and has been extensively used as a research tool to explore the physiological and pathological roles of this enzyme.[5][6] While effective in vitro and in preclinical models, its clinical development, like other first-generation PDE4 inhibitors, was hampered by dose-limiting side effects such as nausea and emesis.[7] These adverse effects are largely attributed to the inhibition of the PDE4D subtype.[1][8]
This guide provides a detailed comparison of this compound with other selective PDE4 inhibitors, highlighting the evolution from broad pan-PDE4 inhibitors to newer, subtype-selective compounds with improved therapeutic profiles.
Quantitative Comparison of PDE4 Inhibitors
The following table summarizes the inhibitory potency and selectivity of this compound against other notable PDE4 inhibitors.
| Inhibitor | Type | Target | IC50 / Ki | Clinical Application / Status | Key Characteristics |
| This compound | 1st Generation | Pan-PDE4 | IC50: ~2-3 µM[2][5]; Ki: 1.93-3.1 µM[9][10] | Research Tool | Widely used reference compound; cell-permeable.[5] |
| Rolipram | 1st Generation | Pan-PDE4 | - | Withdrawn | Early PDE4 inhibitor; clinical use halted due to emetic side effects.[1][4] |
| Roflumilast | 2nd Generation | Pan-PDE4 | - | Approved for COPD[8] | Potent anti-inflammatory effects.[4] |
| Apremilast | 2nd Generation | Pan-PDE4 | - | Approved for Psoriasis & Psoriatic Arthritis[8][11] | Oral inhibitor with an improved safety profile.[8] |
| Crisaborole | 2nd Generation | Pan-PDE4 | - | Approved for Atopic Dermatitis[8] | Topical, non-steroidal inhibitor.[8] |
| Nerandomilast | Next Generation | PDE4B/D Selective | - | Late-stage clinical trials[12] | Selective for PDE4B2 subtype; demonstrates anti-fibrotic effects.[12] |
| Orismilast | Next Generation | PDE4B/D Selective | - | Late-stage clinical trials[12] | Emerging selective oral inhibitor.[12] |
| Zatolmilast | Next Generation | PDE4B/D Selective | - | Late-stage clinical trials[12] | Emerging selective oral inhibitor.[12] |
Signaling Pathway and Mechanism of Action
PDE4 inhibitors exert their effects by modulating the cAMP signaling cascade. The diagram below illustrates this pathway. An extracellular signal (e.g., a hormone or neurotransmitter) binds to a G-protein coupled receptor (GPCR), activating adenylyl cyclase, which then synthesizes cAMP from ATP. cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets like the CREB transcription factor and ultimately resulting in a cellular response, such as the suppression of inflammatory mediator production. PDE4 terminates this signal by hydrolyzing cAMP. By blocking PDE4, inhibitors like this compound increase intracellular cAMP levels, thus amplifying and prolonging the downstream anti-inflammatory effects.[2][13]
Experimental Protocols
In Vitro PDE4 Activity Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against PDE4.
Objective: To measure the dose-dependent inhibition of PDE4 enzyme activity by a test compound (e.g., this compound).
Materials:
-
PDE4 Enzyme Source: Recombinant human PDE4 or enzyme partially purified from cell or tissue lysates (e.g., Sf9 cells, guinea pig lungs).[1][14]
-
Substrate: Cyclic AMP (cAMP).
-
Radiolabeled Substrate: [3H]-cAMP for tracking the reaction.
-
Assay Buffer: Tris-HCl buffer with appropriate pH and cofactors (e.g., MgCl2).
-
Test Inhibitors: Serial dilutions of this compound and other comparator compounds.
-
Stop Solution: To terminate the enzymatic reaction.
-
Separation System: Anion exchange resin or chromatography to separate the product ([3H]-AMP) from the substrate ([3H]-cAMP).
-
Scintillation Counter: To quantify radioactivity.
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, a fixed amount of PDE4 enzyme, and varying concentrations of the test inhibitor.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiation: Start the reaction by adding a mixture of cAMP and [3H]-cAMP to each well.
-
Incubation: Allow the enzymatic reaction to proceed for a specific time, ensuring the reaction stays within the linear range of product formation.
-
Termination: Stop the reaction by adding a stop solution.
-
Product Separation: Apply the reaction mixture to an anion-exchange resin. The unreacted [3H]-cAMP substrate will bind to the resin, while the [3H]-AMP product will not.
-
Quantification: Collect the eluate containing [3H]-AMP and measure its radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of PDE4 inhibition for each inhibitor concentration relative to a control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Below is a workflow diagram for this experimental protocol.
Conclusion
This compound remains a valuable pharmacological tool for in vitro and preclinical research into cAMP signaling and inflammation. However, its character as a first-generation, pan-PDE4 inhibitor with a notable side-effect profile illustrates the challenges that spurred further drug development. The evolution of PDE4 inhibitors from broad-acting agents like this compound and rolipram to second-generation drugs like roflumilast and apremilast, and now to next-generation subtype-selective inhibitors, reflects a sophisticated approach to drug design.[12] By selectively targeting PDE4 subtypes, particularly PDE4B over PDE4D, newer compounds aim to maximize anti-inflammatory efficacy while minimizing the adverse effects that have historically limited this drug class, offering the potential for safer and more effective treatments for a range of inflammatory conditions.[12][15]
References
- 1. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, Phosphodiesterase 4 (PDE4) inhibitor (CAS 29925-17-5) | Abcam [abcam.com]
- 3. List of Selective phosphodiesterase-4 inhibitors (PDE4) - Drugs.com [drugs.com]
- 4. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 15. researchgate.net [researchgate.net]
Validating Ro 20-1724 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ro 20-1724 with other key phosphodiesterase 4 (PDE4) inhibitors, offering objective performance data and detailed experimental protocols to assist in the validation of its target engagement in cellular assays.
Introduction to this compound and its Target
This compound is a selective and cell-permeable inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular signaling pathways.[1][2] The primary mechanism of action for this compound is the inhibition of PDE4-mediated degradation of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.[1][3] This inhibition leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors like protein kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[4] This modulation of cAMP signaling ultimately results in a wide range of cellular responses, including the suppression of inflammatory processes.[3][4] The anti-inflammatory effects are largely attributed to the reduction of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α).[1][3]
Comparative Analysis of PDE4 Inhibitors
The following table summarizes the in vitro and cellular potency of this compound in comparison to other well-characterized PDE4 inhibitors: Rolipram, Roflumilast, and Cilomilast. This data is essential for selecting the appropriate tool compound for your research needs.
| Compound | Target | In Vitro Potency (IC50/Ki) | Cellular Potency (IC50) | TNF-α Release Inhibition (IC50) |
| This compound | PDE4 | IC50: ~2 µM[5] Ki: 3.1 µM[6] | 1.44 - 2.39 µM (in TSHR-CNG-HEK293 cells)[7][8] | Not explicitly found, but effective at inhibiting TNF-α release[3] |
| Rolipram | PDE4 | IC50: ~1 µM[1] Ki: 0.5 µM[9] | - | 0.1 µM (in human monocytes)[3] |
| Roflumilast | PDE4 | IC50: 0.2 - 0.9 nM (subtype dependent)[10] | - | - |
| Cilomilast | PDE4 | IC50: 11 - 25 nM (subtype dependent)[9] | - | - |
Note: IC50 and Ki values can vary depending on the specific assay conditions, enzyme source, and cell type used. Data presented here is aggregated from multiple sources and should be used for comparative purposes.
Signaling Pathway and Experimental Workflow
To effectively validate the target engagement of this compound, it is crucial to understand its place in the cellular signaling cascade and the experimental steps involved in its characterization.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
PDE4 Activity Assay (Biochemical)
This assay directly measures the enzymatic activity of PDE4 and its inhibition by this compound.
Principle: The assay quantifies the conversion of cAMP to 5'-AMP by PDE4. The amount of 5'-AMP produced is then measured, often using a coupled enzyme reaction that generates a detectable signal (colorimetric or luminescent).
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP substrate
-
5'-Nucleotidase
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
This compound and other test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
In a 96-well plate, add the PDE4 enzyme to each well.
-
Add the inhibitor dilutions to the respective wells.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the PDE4 reaction.
-
Add 5'-nucleotidase to convert the 5'-AMP to adenosine and inorganic phosphate.
-
Incubate to allow for the conversion.
-
Add the phosphate detection reagent and incubate to allow color development.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Intracellular cAMP Measurement (Cell-based ELISA)
This assay validates target engagement in a cellular context by measuring the accumulation of cAMP following PDE4 inhibition.
Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). Cellular cAMP competes with a fixed amount of labeled cAMP for binding to a specific antibody. The amount of bound labeled cAMP is inversely proportional to the amount of cAMP in the sample.
Materials:
-
Cell line of interest (e.g., HEK293, U937, or primary immune cells)
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Forskolin (or another adenylyl cyclase activator)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cAMP ELISA kit (containing cAMP standards, antibody, HRP-linked cAMP, substrate, and stop solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an adenylyl cyclase activator like forskolin to induce cAMP production.
-
Lyse the cells using the lysis buffer to release intracellular cAMP.
-
Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody.
-
Add the HRP-linked cAMP and the primary antibody to each well.
-
Incubate the plate according to the kit manufacturer's instructions.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution and read the absorbance at 450 nm.
-
Generate a standard curve using the provided cAMP standards and determine the cAMP concentration in each sample.
-
Calculate the fold-increase in cAMP for each treatment condition and determine the EC50 value for each inhibitor.
TNF-α Release Assay (Functional Assay)
This assay assesses the functional consequence of PDE4 inhibition on a key inflammatory cytokine.
Principle: The inhibition of PDE4 leads to increased cAMP, which in turn suppresses the production and release of TNF-α from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of TNF-α released into the cell culture supernatant is quantified using an ELISA.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1)
-
Cell culture medium (e.g., RPMI 1640)
-
Lipopolysaccharide (LPS)
-
This compound and other test compounds
-
TNF-α ELISA kit
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Plate the immune cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate the cells for a specified period (e.g., 4-24 hours).
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the amount of TNF-α in the supernatant using a TNF-α ELISA kit according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.
Logical Comparison of PDE4 Inhibitors
The choice of a PDE4 inhibitor often depends on a balance between potency, selectivity, and potential side effects. The following diagram illustrates a logical comparison of this compound and its alternatives.
Conclusion
This compound serves as a valuable research tool for investigating the role of PDE4 in various cellular processes. While it exhibits moderate potency, newer generation inhibitors like Roflumilast and Cilomilast offer higher potency and, in some cases, improved side-effect profiles due to greater subtype selectivity.[11] The selection of the most appropriate inhibitor will depend on the specific experimental goals, balancing the need for potent PDE4 inhibition with the potential for off-target or subtype-specific effects. The provided protocols offer a robust framework for validating the target engagement of this compound and other PDE4 inhibitors in your cellular models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of cAMP-dependent inhibition of LPS-induced TNF alpha production by rolipram, a specific phosphodiesterase IV (PDE IV) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anaisdedermatologia.org.br [anaisdedermatologia.org.br]
- 5. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast | MDPI [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. dovepress.com [dovepress.com]
Comparative Guide to the Cross-Reactivity of Ro 20-1724 with Other Phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase (PDE) inhibitor Ro 20-1724, focusing on its cross-reactivity with various PDE families. The information is supported by experimental data to assist researchers in evaluating its suitability for specific applications.
Introduction to this compound
This compound is a well-established and widely used cell-permeable inhibitor of phosphodiesterase 4 (PDE4). By preventing the degradation of cyclic adenosine monophosphate (cAMP), this compound modulates the cAMP signaling pathway, which is crucial in a multitude of cellular processes, including inflammation, cell proliferation, and neurotransmission. Its selectivity is a key factor in its utility as a research tool and as a lead compound in drug discovery.
Comparative Inhibitory Activity of this compound
The following table summarizes the inhibitory activity of this compound and other selected PDE inhibitors against various phosphodiesterase families. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of enzyme activity), is compiled from various biochemical assays. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions.
| Inhibitor | PDE1 (CaM-stimulated) | PDE2 (cGMP-activated) | PDE3 (cGMP-inhibited) | PDE4 (cAMP-specific) | PDE5 (cGMP-specific) |
| This compound | >100 µM | >100 µM | >100 µM | ~2.0 µM [1] | >100 µM |
| Rolipram | >100 µM | >100 µM | >100 µM | ~0.13-0.24 µM | >100 µM |
| IBMX (Non-selective) | ~12-30 µM | ~3-10 µM | ~6.5 µM[2] | ~26.3 µM[2] | ~31.7 µM[2] |
| Cilostamide (PDE3-selective) | - | - | ~0.005-0.2 µM | - | - |
| Sildenafil (PDE5-selective) | ~0.28 µM | - | >100 µM | >100 µM | ~0.005 µM[2] |
Note: IC50 values can vary depending on the specific isoform and assay conditions. The data presented for this compound indicates high selectivity for the PDE4 family, with minimal to no activity against other major PDE families at concentrations up to 100 µM.
Experimental Protocols
The determination of inhibitor selectivity is crucial for the characterization of compounds like this compound. Below are detailed methodologies for key experiments used to generate the comparative data.
Biochemical Phosphodiesterase Activity Assay (Radioisotope-Based)
This method measures the enzymatic activity of PDEs by quantifying the conversion of radiolabeled cyclic nucleotides (e.g., [³H]cAMP) to their corresponding 5'-monophosphates.
Materials:
-
Purified recombinant PDE enzymes (PDE1, PDE2, PDE3, PDE4, PDE5, etc.)
-
[³H]cAMP or [³H]cGMP
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (DTT)
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
-
Inhibitor compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the appropriate PDE enzyme, and the desired concentration of the inhibitor (or vehicle control).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at 30°C to allow for binding.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled substrate ([³H]cAMP for PDE4, PDE7, PDE8; [³H]cGMP for PDE5, PDE6, PDE9; or either for PDE1, PDE2, PDE3, PDE10, PDE11). The final substrate concentration should be below the Km value for the respective enzyme.
-
Incubation: Incubate the reaction mixture at 30°C for a time period that ensures the reaction is in the linear range (typically 10-30 minutes).
-
Termination of Reaction: Stop the reaction by boiling the samples for 1-2 minutes, followed by cooling on ice.
-
Conversion to Nucleoside: Add snake venom nucleotidase to the reaction mixture and incubate for an additional 10-15 minutes at 30°C. This enzyme converts the 5'-AMP or 5'-GMP product to adenosine or guanosine, which will not bind to the anion-exchange resin.
-
Separation: Apply the reaction mixture to a column containing an anion-exchange resin. The unreacted, negatively charged [³H]cAMP or [³H]cGMP will bind to the resin, while the neutral radiolabeled nucleoside product will pass through.
-
Quantification: Collect the eluate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the cAMP signaling pathway modulated by PDE4 and a typical experimental workflow for assessing PDE inhibitor activity.
Figure 1. The cAMP signaling pathway and the inhibitory action of this compound on PDE4.
Figure 2. A typical experimental workflow for determining the IC50 of a PDE inhibitor.
Conclusion
The available data strongly supports that this compound is a selective inhibitor of the PDE4 family. Its lack of significant cross-reactivity with other major PDE families at typical working concentrations makes it a valuable tool for specifically investigating the role of PDE4 in cellular signaling. For applications requiring the modulation of other PDE families, alternative selective inhibitors, as listed in the comparison table, should be considered. Researchers should always confirm the selectivity profile of any inhibitor within their specific experimental system.
References
A Researcher's Guide to Ro 20-1724 as a Positive Control in cAMP Assays
For researchers and drug development professionals engaged in the study of G protein-coupled receptors (GPCRs) and other signaling pathways, the accurate measurement of cyclic adenosine monophosphate (cAMP) is paramount. The use of a reliable positive control is a critical component of any valid cAMP assay, ensuring assay integrity and providing a benchmark for agonist and antagonist responses. This guide provides an objective comparison of Ro 20-1724 with other common positive controls, supported by experimental data and detailed protocols.
The Central Role of this compound in cAMP Signaling
This compound is a cell-permeable and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cAMP. By inhibiting PDE4, this compound effectively increases the intracellular concentration of cAMP, making it an excellent positive control for cAMP assays. Its mechanism of action is centered on preventing the breakdown of cAMP, thus amplifying the signal generated by the activation of adenylyl cyclase. This makes it particularly useful for studying both Gs-coupled receptors, which stimulate cAMP production, and Gi-coupled receptors, which inhibit it.
The diagram below illustrates the cAMP signaling pathway and the point of intervention for this compound.
Comparative Analysis of Positive Controls for cAMP Assays
While this compound is a potent and selective option, other molecules are also frequently used as positive controls in cAMP assays. The choice of control often depends on the specific experimental question and the cell system being used. The table below compares this compound with common alternatives.
| Positive Control | Mechanism of Action | Selectivity | Typical Concentration | Advantages | Disadvantages |
| This compound | Selective PDE4 Inhibitor | Selective for PDE4 | 10-100 µM[1][2][3] | High selectivity minimizes off-target effects. | Efficacy depends on basal adenylyl cyclase activity. |
| IBMX | Non-selective PDE Inhibitor | Broad-spectrum PDE inhibitor | 100-500 µM[4][5] | Potent, broad-spectrum inhibition can lead to a large signal window. | Lack of selectivity can lead to off-target effects and may mask subtle, isoform-specific PDE regulation. Can also act as an adenosine receptor antagonist.[6] |
| Forskolin | Direct Adenylyl Cyclase Activator | Activates most adenylyl cyclase isoforms | 1-10 µM[7][8] | Directly stimulates cAMP production, bypassing the need for GPCR activation. | Can mask the effects of Gs-coupled receptor agonists. Often used to establish a cAMP baseline for studying Gi-coupled receptor inhibition.[9] |
| Isoproterenol | β-adrenergic Receptor Agonist | Selective for β-adrenergic receptors | 1-10 µM | Receptor-specific activation provides a physiologically relevant positive control in cells expressing β-adrenergic receptors. | Cell line-specific; requires expression of the target receptor. |
Experimental Data: this compound vs. Alternatives
The following table summarizes experimental findings from published studies, highlighting the performance of this compound in comparison to other positive controls.
| Cell Type | Assay Condition | This compound Effect | IBMX Effect | Forskolin Effect | Reference |
| SH-SY5Y Neuroblastoma Cells | Basal | ≤ 60-fold increase in cAMP | 7-18% as effective as this compound | - | [6] |
| SH-SY5Y Neuroblastoma Cells | Forskolin-stimulated | ≤ 200-fold increase in cAMP | 7-18% as effective as this compound | - | [6] |
| Fat Cells | Basal | No increase in cAMP | No increase in cAMP | - | [10] |
| Fat Cells | With Isoproterenol | Rapid, linear accumulation of cAMP | Rapid, linear accumulation of cAMP | - | [10] |
| Vascular Smooth Muscle Cells | With Forskolin (1 µmol/L) | Markedly potentiated cAMP increase | Substantially augmented cAMP increase | Time-dependent increase in cAMP | [5] |
Detailed Experimental Protocol: Cell-Based cAMP Assay
This section provides a generalized protocol for a homogenous time-resolved fluorescence (HTRF) cAMP assay, a common format for measuring intracellular cAMP levels.
Materials:
-
Cells expressing the GPCR of interest
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound (10 mM stock in DMSO)
-
Test compounds
-
HTRF cAMP assay kit
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: a. Culture cells to approximately 80-90% confluency. b. Harvest cells and centrifuge. Resuspend the cell pellet in assay buffer to the desired concentration (typically determined through cell titration experiments). c. Dispense cells into the wells of a 384-well plate.
-
Compound Addition: a. For the positive control wells, add this compound to a final concentration of 10-100 µM. b. For the negative control (basal) wells, add an equivalent volume of DMSO. c. Add test compounds at various concentrations to the appropriate wells.
-
Incubation: a. Incubate the plate at 37°C for 30 minutes.
-
Detection: a. Prepare the HTRF detection reagents according to the manufacturer's instructions. b. Add the detection reagents to all wells. c. Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm). b. Calculate the emission ratio (665 nm / 620 nm) for each well. c. Normalize the data to the positive and negative controls and plot dose-response curves to determine the potency and efficacy of test compounds.
Conclusion
This compound serves as an excellent, selective positive control for cAMP assays by effectively inhibiting PDE4 and amplifying the cAMP signal. Its specificity for PDE4 minimizes the potential for off-target effects often associated with broad-spectrum inhibitors like IBMX. While direct adenylyl cyclase activators like forskolin are also valuable tools, particularly for studying Gi-coupled pathways, this compound provides a means to potentiate physiologically relevant cAMP signals generated through receptor activation. The choice of the most appropriate positive control will ultimately be dictated by the specific goals of the experiment and the characteristics of the cellular system under investigation. For assays requiring a robust and selective increase in cAMP levels with minimal confounding factors, this compound is a highly recommended and widely validated option.
References
- 1. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Identification of compounds that potentiate CREB signaling as possible enhancers of long-term memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Comparison of the effect of isobutylmethylxanthine and phosphodiesterase-selective inhibitors on cAMP levels in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to the In Vivo Efficacy of Ro 20-1724 and Other Phosphodiesterase 4 (PDE4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the phosphodiesterase 4 (PDE4) inhibitor Ro 20-1724 with other prominent PDE4 inhibitors, including Roflumilast, Apremilast, and Crisaborole. The information is compiled from preclinical studies in various inflammatory disease models, with a focus on presenting supporting experimental data in a clear and comparative manner.
Mechanism of Action: The cAMP Signaling Pathway
PDE4 inhibitors exert their anti-inflammatory effects by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting the PDE4 enzyme, these drugs prevent the degradation of cAMP to AMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, ultimately leading to a reduction in the production of pro-inflammatory mediators and an increase in anti-inflammatory mediators.
Caption: PDE4 Inhibition and cAMP Signaling Pathway.
In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of this compound, Roflumilast, and Apremilast in key animal models of inflammatory diseases. Due to the lack of direct head-to-head comparative studies in the same models, the data for each compound is presented separately to avoid misleading comparisons.
This compound: In Vivo Efficacy in a Murine Model of Allergic Asthma
| Parameter | Vehicle Control | This compound (3 mg/kg, p.o.) | % Inhibition |
| Total Cells in BALF (x10^5) | 8.5 ± 1.1 | 5.2 ± 0.6 | 38.8% |
| Eosinophils in BALF (%) | 49.8 ± 4.5 | 30.7 ± 3.7 | 38.3% |
| TNF-α in BALF (pg/mL) | 185.4 ± 22.1 | 102.3 ± 15.8 | 44.8% |
| IL-4 in BALF (pg/mL) | 75.2 ± 8.9 | 41.5 ± 6.2 | 44.8% |
| IL-5 in BALF (pg/mL) | 112.6 ± 13.5 | 63.7 ± 9.1 | 43.4% |
| p < 0.05 compared to vehicle control. BALF: Bronchoalveolar Lavage Fluid. Data is presented as mean ± SEM. |
Roflumilast: In Vivo Efficacy in Airway Disease Models
Antigen-Induced Bronchoconstriction in Guinea Pigs
| Compound | Route | ED50 (µmol/kg) |
| Roflumilast | p.o. | 1.5 |
| Roflumilast N-oxide | p.o. | 1.0 |
| Piclamilast | p.o. | 8.3 |
| Rolipram | p.o. | 32.5 |
| Cilomilast | p.o. | 52.2 |
Antigen-Induced Eosinophilia in Brown Norway Rats
| Compound | Route | ED50 (µmol/kg) |
| Roflumilast | p.o. | 2.7 |
| Roflumilast N-oxide | p.o. | 2.5 |
| Other PDE4is | p.o. | 17-106 |
LPS-Induced Circulating TNF-α in Rats
| Compound | Route | ED50 (µmol/kg) |
| Roflumilast | p.o. | 0.3 |
| Piclamilast | p.o. | 2.4 |
| Rolipram | p.o. | 7.5 |
| Cilomilast | p.o. | 93.0 |
Apremilast: In Vivo Efficacy in a Mouse Model of Imiquimod-Induced Psoriasis
| Parameter | Vehicle Control | Apremilast Gel | % Reduction |
| IL-8 mRNA expression | High | Reduced | Significant |
| IL-17A mRNA expression | High | Reduced | Significant |
| IL-17F mRNA expression | High | Reduced | Significant |
| IL-23 mRNA expression | High | Reduced | Significant |
Note: The referenced study demonstrated a significant reduction in pro-inflammatory cytokine mRNA levels but did not provide specific quantitative values for percentage reduction.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Murine Model of Allergic Asthma (for this compound data)
Caption: Experimental Workflow for the Murine Allergic Asthma Model.
-
Animal Model: BALB/c mice.
-
Sensitization: Mice were sensitized with intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in aluminum hydroxide (Alum) on days 0 and 14.
-
Challenge: From day 21 to 27, mice were challenged with aerosolized OVA for 30 minutes daily.
-
Treatment: this compound (3 mg/kg) or vehicle was administered orally once daily from day 21 to 27, one hour before each OVA challenge.
-
Outcome Measures: On day 28, bronchoalveolar lavage (BAL) was performed. Total and differential cell counts in the BAL fluid were determined. Levels of TNF-α, IL-4, and IL-5 in the BAL fluid were measured by ELISA.
Imiquimod-Induced Psoriasis Model in Mice (for Apremilast data)
Caption: Experimental Workflow for Imiquimod-Induced Psoriasis.
-
Animal Model: BALB/c mice.
-
Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream was applied to the shaved back and right ear of the mice for 7 consecutive days.
-
Treatment: Apremilast gel or a vehicle control was applied topically to the affected skin areas daily.
-
Outcome Measures: At the end of the treatment period, skin thickness was measured. Skin samples were collected for histological analysis and for the measurement of mRNA expression levels of pro-inflammatory cytokines (IL-8, IL-17A, IL-17F, and IL-23) by RT-qPCR.[1]
Comparative Analysis
While a direct head-to-head comparison is not available from the reviewed literature, the following qualitative comparison can be made based on the individual study results:
-
This compound has demonstrated significant in vivo anti-inflammatory efficacy in a mouse model of allergic asthma, effectively reducing key inflammatory markers such as eosinophil infiltration and levels of pro-inflammatory cytokines (TNF-α, IL-4, and IL-5) in the lungs. Older studies also suggest its potential topical efficacy in psoriasis.
-
Roflumilast has shown potent and superior in vivo efficacy compared to older PDE4 inhibitors like rolipram and cilomilast in various models of airway inflammation.[2][3] It is highly effective in reducing eosinophilia and TNF-α production, key drivers of inflammation in asthma and COPD.[2][3]
-
Apremilast has demonstrated in vivo efficacy in a mouse model of psoriasis by reducing the expression of key pro-inflammatory cytokines involved in the pathogenesis of the disease.[1] It has also shown efficacy in animal models of arthritis.
-
Crisaborole , primarily investigated for atopic dermatitis, has shown anti-inflammatory effects in skin inflammation models, though detailed preclinical in vivo comparative data with other PDE4is is limited in the public domain.[4]
Conclusion
This compound is a potent PDE4 inhibitor with demonstrated in vivo anti-inflammatory effects, particularly in models of allergic asthma. Newer generation PDE4 inhibitors like Roflumilast and Apremilast have also shown significant efficacy in preclinical models of respiratory and skin inflammation, respectively, and have been successfully translated into clinical use. The lack of direct comparative in vivo studies makes it difficult to definitively rank the efficacy of these compounds against each other. The choice of a particular PDE4 inhibitor for a specific therapeutic indication will likely depend on a variety of factors including its potency, safety profile, pharmacokinetic properties, and specific disease target. Further head-to-head in vivo studies are warranted to provide a more definitive comparison of the therapeutic potential of these compounds.
References
Ro 20-1724: A Comparative Review of its Phosphodiesterase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Ro 20-1724 is a well-established cell-permeable phosphodiesterase (PDE) inhibitor widely utilized in biomedical research. Its utility stems from its ability to modulate intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). This guide provides a comprehensive overview of the selectivity profile of this compound, presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental determination.
Data Presentation: Inhibitory Potency of this compound Against Phosphodiesterase Isozymes
The selectivity of a PDE inhibitor is crucial for its specific effects in experimental systems and for its potential therapeutic applications. This compound is predominantly recognized as a selective inhibitor of phosphodiesterase 4 (PDE4). The following table summarizes the available quantitative data on the inhibitory activity of this compound against various PDE isozymes.
| PDE Isozyme | IC₅₀ / Kᵢ (µM) | Notes |
| PDE4 | IC₅₀: ~2.0 - 3.0 [1][2] | General PDE4 inhibition. |
| Kᵢ: 1.93 - 3.1 [3][4] | ||
| PDE4D | IC₅₀: ~0.7 | In rat aortic vascular smooth muscle cells, which predominantly express the PDE4D isoform.[5] |
| PDE3 | Kᵢ: >25 | Weakly inhibits. |
| Hepatocyte PDEs | IC₅₀: >500, 13, 1.5 | Differential inhibition of three resolved cAMP PDE activities in hepatocytes, suggesting selectivity among different PDE forms present.[6] |
Note: IC₅₀ and Kᵢ values can vary between studies due to differences in experimental conditions, such as substrate concentration, enzyme source, and assay methodology.
Mechanism of Action: The PDE4-cAMP Signaling Pathway
This compound exerts its effects by inhibiting PDE4, an enzyme responsible for the degradation of cAMP. By blocking this degradation, this compound leads to an accumulation of intracellular cAMP. This, in turn, activates downstream effectors such as Protein Kinase A (PKA), leading to the phosphorylation of various substrates and subsequent cellular responses.
Caption: The signaling pathway of PDE4 and its inhibition by this compound.
Experimental Protocols: Determining PDE Inhibitor Selectivity
The determination of the half-maximal inhibitory concentration (IC₅₀) is a standard method for assessing the potency and selectivity of enzyme inhibitors. A common method for PDE activity is a radiometric assay.
Principle: This assay measures the conversion of radiolabeled cAMP (e.g., [³H]-cAMP) to its corresponding monophosphate ([³H]-5'-AMP) by the phosphodiesterase enzyme. The inhibitor's potency is determined by its ability to reduce this conversion.
Materials:
-
Purified PDE isozymes (PDE1, PDE2, PDE3, PDE4, PDE5, etc.)
-
[³H]-cAMP (radiolabeled substrate)
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Snake venom nucleotidase (to convert [³H]-5'-AMP to [³H]-adenosine)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, a specific PDE isozyme, and varying concentrations of this compound. A control reaction without the inhibitor is also prepared.
-
Initiation: Start the reaction by adding a known amount of [³H]-cAMP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period, ensuring the reaction proceeds within the linear range.
-
Termination: Stop the reaction, typically by heat inactivation.
-
Nucleotidase Treatment: Add snake venom nucleotidase to the reaction mixture and incubate to convert the [³H]-5'-AMP product to [³H]-adenosine.
-
Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted [³H]-cAMP and the product [³H]-5'-AMP (if not fully converted) will bind to the resin, while the neutral [³H]-adenosine will pass through.
-
Quantification: Collect the eluate containing [³H]-adenosine, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the PDE activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Caption: A typical experimental workflow for determining the IC₅₀ of a PDE inhibitor.
Off-Target Effects and Concluding Remarks
While this compound is highly selective for PDE4, it is important to consider potential off-target effects, especially at higher concentrations. The data indicates some weak inhibition of PDE3 at concentrations significantly higher than its IC₅₀ for PDE4. Researchers should be mindful of the concentrations used in their experiments to ensure that the observed effects are primarily due to PDE4 inhibition.
References
- 1. This compound, Phosphodiesterase 4 (PDE4) inhibitor (CAS 29925-17-5) | Abcam [abcam.com]
- 2. ≥98% (TLC), solid, cAMP phosphodiesterase inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Resolution of soluble cyclic nucleotide phosphodiesterase isoenzymes, from liver and hepatocytes, identifies a novel IBMX-insensitive form - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Ro 20-1724: A Comparative Analysis
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals confirms the neuroprotective effects of the phosphodiesterase-4 inhibitor, Ro 20-1724. This guide provides an objective comparison with other neuroprotective agents, supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed decisions in neurodegenerative disease research.
The escalating prevalence of neurodegenerative disorders worldwide underscores the urgent need for effective therapeutic strategies. One promising avenue of research involves the modulation of intracellular signaling pathways to protect neurons from damage and degeneration. This compound, a selective inhibitor of phosphodiesterase-4 (PDE4), has emerged as a compound of interest due to its potential to enhance cyclic adenosine monophosphate (cAMP) signaling, a key pathway in neuronal survival and function. This guide synthesizes the current experimental evidence supporting the neuroprotective effects of this compound and compares its performance with alternative compounds.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective effects of this compound have been evaluated in various preclinical models of neurodegeneration, demonstrating its ability to mitigate oxidative stress and improve cognitive function. To provide a clear comparison, the following table summarizes the quantitative data from key studies, pitting this compound against other relevant compounds such as the PDE5 inhibitor, Sildenafil, and another PDE4 inhibitor, Rolipram.
| Compound | Experimental Model | Key Parameter | Dosage | Effect | Reference |
| This compound | Streptozotocin-induced sporadic dementia in rats | Malondialdehyde (MDA) levels in brain homogenate | 500 µg/kg i.p. | Significant reduction in MDA levels, indicating decreased lipid peroxidation.[1] | Sharma V, et al. (2012) |
| Nitrite levels in brain homogenate | 500 µg/kg i.p. | Significant reduction in nitrite levels, suggesting decreased nitric oxide production.[1] | Sharma V, et al. (2012) | ||
| Reduced Glutathione (GSH) levels in brain homogenate | 500 µg/kg i.p. | Significant restoration of GSH levels, indicating enhanced antioxidant defense.[1] | Sharma V, et al. (2012) | ||
| This compound | 3-Nitropropionic acid (3-NP)-induced Huntington's disease model in rats | Behavioral and biochemical abnormalities | 0.25 and 0.5 mg/kg i.p. | Significantly and dose-dependently attenuated 3-NP induced abnormalities.[2] | Thakur T, et al. (2013) |
| Sildenafil | 3-Nitropropionic acid (3-NP)-induced Huntington's disease model in rats | Behavioral and biochemical abnormalities | 2 and 4 mg/kg i.p. | Significantly and dose-dependently attenuated 3-NP induced abnormalities; reported to be equally effective as this compound.[2] | Thakur T, et al. (2013) |
| Rolipram | Lipopolysaccharide (LPS)-induced neuroinflammation in mice | Pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) | Not specified in abstract | Reduced production of pro-inflammatory cytokines.[3] | Lee, H. J., et al. (2023) |
Mechanism of Action: The cAMP Signaling Pathway
This compound exerts its neuroprotective effects by selectively inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP, a crucial second messenger. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, plasticity, and antioxidant defense.
Caption: Signaling pathway of this compound-mediated neuroprotection.
Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed experimental methodologies are crucial. Below is a representative protocol for an in vitro neuroprotection assay.
In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This assay evaluates the ability of a test compound to protect neurons from cell death induced by excessive glutamate exposure, a common mechanism in many neurodegenerative diseases.
1. Cell Culture:
-
Primary cortical neurons are isolated from embryonic day 18 rat brains and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Cells are seeded onto poly-D-lysine-coated 96-well plates at a density of 5 x 10^4 cells per well.
-
Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2 for 7-10 days before treatment.
2. Compound Treatment:
-
This compound and other test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.1%).
-
The culture medium is replaced with fresh medium containing the test compounds at various concentrations. Control wells receive medium with the vehicle only.
-
Cells are pre-incubated with the compounds for 24 hours.
3. Glutamate-Induced Excitotoxicity:
-
After the pre-incubation period, L-glutamic acid is added to the wells to a final concentration of 100 µM.
-
Control wells (no glutamate) receive an equivalent volume of culture medium.
-
The cells are incubated for another 24 hours.
4. Assessment of Neuronal Viability (MTT Assay):
-
After the 24-hour glutamate exposure, the culture medium is removed.
-
100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated, no glutamate) cells.
5. Data Analysis:
-
The neuroprotective effect of the compound is determined by its ability to increase cell viability in the presence of glutamate compared to the glutamate-only treated cells.
-
Dose-response curves are generated, and the EC50 (half-maximal effective concentration) for neuroprotection is calculated.
Caption: Experimental workflow for in vitro neuroprotection assay.
Conclusion
References
A Side-by-Side Comparison of Ro 20-1724 and IBMX for Researchers
For researchers and drug development professionals navigating the landscape of phosphodiesterase (PDE) inhibitors, a clear understanding of the available tools is paramount. This guide provides a detailed, data-driven comparison of two widely used PDE inhibitors: Ro 20-1724 and 3-isobutyl-1-methylxanthine (IBMX). We delve into their mechanisms of action, selectivity, and performance in key biological assays, supported by experimental data and detailed protocols to aid in your research endeavors.
Executive Summary
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP). In contrast, IBMX is a non-selective PDE inhibitor, affecting a broad spectrum of PDE isozymes. This fundamental difference in selectivity dictates their utility in experimental settings. While this compound is ideal for investigating the specific roles of PDE4 in cellular signaling, IBMX is often employed to induce a general increase in intracellular cAMP levels by inhibiting multiple PDE families.
Mechanism of Action and Signaling Pathway
Both this compound and IBMX exert their effects by inhibiting phosphodiesterases, the enzymes responsible for the degradation of cyclic nucleotides like cAMP. By blocking PDE activity, these inhibitors lead to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC). However, their target specificity within the PDE superfamily is a key differentiator.
Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound and IBMX.
Quantitative Performance Comparison
The following tables summarize the quantitative data on the potency and efficacy of this compound and IBMX from various experimental studies.
Table 1: Inhibitory Potency (IC50 and Ki Values)
| Compound | Target | IC50 / Ki | Cell/System | Reference |
| This compound | PDE4 | IC50 = 2.0 µM | [1] | |
| PDE4 | Ki = 1930 nM | [2] | ||
| PDE | Ki = 0.13 ± 0.02 µM | HEK-293 cells | [3] | |
| IBMX | Non-selective PDE | Ki = 11 ± 2 µM | HEK-293 cells | [3] |
| PDE | 50% inhibition at 14 nM | Fat cell homogenate | [4] |
Table 2: Effects on Intracellular cAMP Levels
| Cell Type | Condition | This compound Effect | IBMX Effect | Reference |
| SH-SY5Y Neuroblastoma | Basal | ≤ 60-fold increase | 7-18% as effective as this compound | [5] |
| SH-SY5Y Neuroblastoma | Forskolin-stimulated | ≤ 200-fold increase | 7-18% as effective as this compound | [5] |
| Vascular Smooth Muscle Cells | Forskolin-stimulated | Potentiated cAMP increase 5.1-7.8 fold | Potentiated cAMP increase 6.8-10 fold | [6] |
Table 3: Functional Assay Comparison
| Assay | Cell Type | This compound Effect | IBMX Effect | Key Difference | Reference |
| Lipolysis | Fat Cells | Increased rate of lipolysis | Increased rate of lipolysis | IBMX abolishes insulin's anti-lipolytic effect, this compound does not. | [4] |
| Cell Migration | Vascular Smooth Muscle Cells | Potentiated forskolin-induced inhibition of migration | Potentiated forskolin-induced inhibition of migration | Both are effective in modulating migration. | [6] |
| Bone Resorption | Mouse Calvaria | Stimulated release of 45Ca | Stimulated release of 45Ca | Both stimulate bone resorption after a delay. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.
Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds on PDE enzymes.
Figure 2: Experimental workflow for a PDE inhibition assay.
Materials:
-
Purified PDE enzyme (e.g., PDE4)
-
[3H]-cAMP
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compounds (this compound, IBMX)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified PDE enzyme, and a known concentration of [3H]-cAMP.
-
Add varying concentrations of the test inhibitor (this compound or IBMX) or vehicle control to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction, typically by boiling the samples for a few minutes.
-
Add snake venom nucleotidase to the samples and incubate to convert the [3H]-AMP product to [3H]-adenosine.
-
Apply the reaction mixture to an anion-exchange resin column. The unreacted [3H]-cAMP will bind to the resin, while the [3H]-adenosine will pass through.
-
Collect the eluate containing [3H]-adenosine, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of PDE inhibition for each inhibitor concentration and determine the IC50 value.
Intracellular cAMP Measurement
This protocol describes a common method for quantifying intracellular cAMP levels in response to treatment with PDE inhibitors.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
This compound and IBMX
-
Adenylyl cyclase activator (e.g., forskolin)
-
Lysis buffer
-
cAMP immunoassay kit (e.g., ELISA-based)
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of this compound, IBMX, or vehicle control for a specified time.
-
Stimulate the cells with an adenylyl cyclase activator like forskolin to induce cAMP production. A non-stimulated control should also be included.
-
After the stimulation period, remove the medium and lyse the cells with a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet any debris.
-
Measure the cAMP concentration in the supernatant using a competitive immunoassay kit according to the manufacturer's instructions.
-
Normalize the cAMP concentration to the total protein concentration of the cell lysate.
Conclusion
The choice between this compound and IBMX fundamentally depends on the experimental question. For studies aimed at understanding the specific contribution of PDE4 to a biological process, the selectivity of this compound makes it the superior choice. Its utility is further highlighted in contexts where off-target effects of IBMX, such as interference with insulin signaling, could confound results. Conversely, when the goal is to achieve a broad and potent elevation of intracellular cAMP, the non-selective nature of IBMX can be advantageous.
This guide provides a foundational understanding and practical data to assist researchers in making informed decisions about the use of these critical pharmacological tools. The provided protocols and diagrams are intended to support the design and execution of robust and reproducible experiments in the field of cyclic nucleotide signaling.
References
- 1. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [en.bio-protocol.org]
- 4. corning.com [corning.com]
- 5. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 6. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
Ro 20-1724: An In Vitro Examination of its Anti-Inflammatory Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anti-inflammatory properties of Ro 20-1724, a selective phosphodiesterase 4 (PDE4) inhibitor. Through a review of experimental data, this document outlines its performance against other relevant compounds and details the methodologies for key in vitro assays.
This compound has demonstrated significant anti-inflammatory potential in various in vitro models. Its primary mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn modulates the activity of downstream signaling pathways, ultimately resulting in a broad anti-inflammatory response. This includes the suppression of pro-inflammatory cytokines and chemokines, key mediators in inflammatory diseases.
Comparative In Vitro Efficacy of this compound
The anti-inflammatory effects of this compound have been evaluated in several in vitro systems, often in comparison with other PDE4 inhibitors and standard anti-inflammatory drugs. The following tables summarize the quantitative data from these studies, highlighting the inhibitory effects of this compound on key inflammatory markers.
| Cell Type | Inflammatory Stimulus | Measured Marker | This compound Concentration | % Inhibition | Comparator | Comparator % Inhibition |
| Human Bronchial Epithelial Cells (BEAS-2B) | IL-4 + TNF-α | CCL11 (eotaxin-1) mRNA | 10 µM | 37% | Rolipram (10 µM) | 34%[1] |
| Human Bronchial Epithelial Cells (BEAS-2B) | IL-4 + TNF-α | CCL26 (eotaxin-3) mRNA | 10 µM | 47% | Rolipram (10 µM) | 43%[1] |
| Human Bronchial Epithelial Cells (BEAS-2B) | IL-13 + TNF-α | Eotaxins (CCL11 & CCL26) mRNA | 10 µM | ~50% | Rolipram (10 µM) | ~50%[1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | TNF-α release | 10⁻⁹ to 10⁻⁵ M | Significant Inhibition | Rolipram (10⁻⁹ to 10⁻⁵ M) | Significant Inhibition |
| Murine Macrophages | tert-butylhydroperoxide | TNF-α release | Not specified | Attenuated release | - | -[2][3] |
Table 1: Comparative Inhibition of Chemokine and Cytokine Expression.
| Assay | This compound IC₅₀ |
| PDE4 Inhibition (Cell-free) | 3 µM |
| PDE4 Inhibition (Cell-free) | 4.3 µM |
| PDE4 Inhibition (TSHR-CNG-HEK293 cell-based assay) | 2.39 µM |
Table 2: IC₅₀ Values of this compound for PDE4 Inhibition.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of this compound are primarily mediated through the cAMP-PKA signaling pathway, which ultimately interferes with the activation of the pro-inflammatory transcription factor, NF-κB.
Caption: Signaling pathway of this compound's anti-inflammatory action.
The following diagram illustrates a typical experimental workflow for evaluating the in vitro anti-inflammatory properties of compounds like this compound.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to characterize the anti-inflammatory properties of this compound.
Inhibition of LPS-Induced TNF-α Release from Human PBMCs
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
LPS from E. coli
-
This compound and other comparator compounds
-
Human TNF-α ELISA kit
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Plate the cells in a 96-well plate at a density of 2 x 10⁶ cells/mL.[4]
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or comparator compounds for 1 hour at 37°C in a 5% CO₂ atmosphere.
-
Stimulation: Add LPS to the wells at a final concentration of 2 ng/mL to induce TNF-α production.[4]
-
Incubation: Incubate the plate for 5 hours at 37°C in a 5% CO₂ atmosphere.[4]
-
Sample Collection: Centrifuge the plate and collect the cell-free supernatants.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control.
Inhibition of Chemokine Expression in Human Bronchial Epithelial Cells
This assay assesses the effect of this compound on the expression of pro-inflammatory chemokines, such as CCL11 (eotaxin-1) and CCL26 (eotaxin-3), in a human bronchial epithelial cell line (e.g., BEAS-2B).
Materials:
-
BEAS-2B cell line
-
Cell culture medium (e.g., DMEM) with supplements
-
Recombinant human IL-4 and TNF-α
-
This compound and comparator compounds
-
RNA extraction kit
-
qRT-PCR reagents and primers for CCL11, CCL26, and a housekeeping gene
Procedure:
-
Cell Culture: Culture BEAS-2B cells in appropriate medium until they reach about 80% confluency.
-
Compound Treatment: Pre-incubate the cells with this compound (e.g., 10 µM) or a comparator compound for 1 hour.[1]
-
Stimulation: Stimulate the cells with a combination of IL-4 (e.g., 25 ng/mL) and TNF-α (e.g., 10 ng/mL) for 48 hours.[1]
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit.
-
qRT-PCR: Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of CCL11 and CCL26. Normalize the expression to a stable housekeeping gene.
-
Data Analysis: Calculate the fold change in chemokine mRNA expression in treated cells relative to stimulated, untreated cells. Determine the percentage inhibition of chemokine expression.
Conclusion
The in vitro data presented in this guide demonstrate that this compound is a potent inhibitor of key inflammatory mediators. Its ability to suppress the production of pro-inflammatory cytokines like TNF-α and chemokines such as CCL11 and CCL26 in relevant human cell models underscores its potential as an anti-inflammatory agent. The comparative data, particularly against the well-characterized PDE4 inhibitor rolipram, positions this compound as an effective modulator of inflammatory responses. The provided experimental protocols offer a foundation for further investigation and validation of its anti-inflammatory properties in a research and drug development setting.
References
Safety Operating Guide
Navigating the Safe Disposal of Ro 20-1724: A Procedural Guide
For researchers and laboratory professionals, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant laboratory environment. This guide provides detailed procedures for the safe disposal of Ro 20-1724, a selective phosphodiesterase 4 (PDE4) inhibitor, designed to assist in maintaining operational safety and regulatory adherence.
This compound is identified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, adherence to stringent safety protocols during handling and disposal is paramount.
Quantitative Data Summary
For ease of reference, the key quantitative properties of this compound are summarized in the table below. This information is crucial for understanding the chemical's behavior in various experimental and disposal scenarios.
| Property | Value | Source(s) |
| Molecular Weight | 278.35 g/mol | [3][4][5] |
| CAS Number | 29925-17-5 | [1][3][4] |
| Purity | ≥98% to >99% | [4][5] |
| Solubility | DMSO: up to 200 mg/mL or 100 mMEthanol: up to 40 mg/mL | [3][4] |
| IC₅₀ for PDE4 | 2.0 µM - 3 µM | [4][6] |
Experimental Protocol: Disposal of this compound
The fundamental principle governing the disposal of this compound is strict adherence to all applicable local, state, and federal regulations.[1][7][8] The following steps provide a general framework for the safe handling and disposal of this compound in both solid and solution forms.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate PPE to mitigate exposure risks.
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a fume hood, a dust respirator may be necessary.[7]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent unintended reactions and to ensure compliant disposal.
-
Solid Waste:
-
Solution Waste:
-
Collect solutions of this compound (e.g., in DMSO or ethanol) in a designated, sealed, and clearly labeled waste container.
-
Do not mix with incompatible waste streams.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, tubes, or absorbent materials from spill cleanups, should be considered contaminated.
-
Place these items in a sealed, labeled container for hazardous waste disposal.
-
Step 3: Disposal Pathway
Under no circumstances should this compound be disposed of in standard trash or poured down the drain.[2][7]
-
Engage a Licensed Waste Disposal Contractor: The primary method for the disposal of this compound and its associated waste is through a licensed and certified hazardous waste disposal company.
-
Provide Full Disclosure: When arranging for pickup, provide the waste disposal contractor with the Safety Data Sheet (SDS) for this compound and a complete list of any solvents or other chemicals present in the waste mixture.
-
Follow Institutional Protocols: Adhere to your institution's specific procedures for chemical waste pickup and disposal. This may involve internal logging, specific labeling requirements, and designated storage areas for waste awaiting collection.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial handling to final disposition.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. CliniSciences [clinisciences.com]
- 4. This compound, Phosphodiesterase 4 (PDE4) inhibitor (CAS 29925-17-5) | Abcam [abcam.com]
- 5. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. focusbiomolecules.com [focusbiomolecules.com]
Personal protective equipment for handling Ro 20-1724
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of Ro 20-1724, a potent inhibitor of cAMP-specific phosphodiesterase (PDE4). Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory tract irritation[1][2][3]. Therefore, the use of appropriate personal protective equipment is mandatory. While one supplier, Focus Biomolecules, has classified the substance as non-hazardous, it is best practice to follow the more stringent recommendations[4].
Recommended Personal Protective Equipment (PPE):
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | To prevent eye irritation from dust or splashes[1][2][3][4]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or disposable gown should be worn. | To prevent skin irritation upon contact[1][2][3][4]. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated or if working outside of a ventilated enclosure. | To prevent respiratory tract irritation from inhalation of dust or aerosols[1][2]. |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is critical to minimize exposure risk. The following step-by-step operational plan outlines the procedures for safe handling, storage, and disposal.
Experimental Workflow:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Procedures:
-
Preparation:
-
Handling:
-
Storage:
-
Spill Management:
-
Minor Spills: In case of a small spill, clean it up immediately. Wear appropriate PPE, use dry clean-up procedures, and avoid creating dust. Place the spilled material in a sealed container for disposal[1].
-
Major Spills: For larger spills, evacuate the area and alert emergency responders. Only trained personnel with appropriate protective gear should handle the cleanup[1].
-
-
Disposal:
First Aid Measures
In the event of exposure, follow these first aid procedures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention[2].
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[2].
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[2].
-
After Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek medical advice.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
